3,4-Dimethylphenylacetic acid
Description
The exact mass of the compound 2-(3,4-Dimethylphenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165781. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-9(5-8(7)2)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTPBKINJOYJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304433 | |
| Record name | 2-(3,4-dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17283-16-8 | |
| Record name | 17283-16-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-dimethylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dimethylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4-Dimethylphenylacetic Acid from o-Xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 3,4-dimethylphenylacetic acid, a valuable intermediate in pharmaceutical and chemical industries, starting from the readily available bulk chemical, o-xylene. This document details two principal routes: a three-step synthesis involving Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and hydrolysis, and an alternative two-step pathway via chloromethylation and subsequent palladium-catalyzed carbonylation.
This guide offers detailed experimental protocols, quantitative data for each reaction step, and visual representations of the chemical transformations and experimental workflows to aid in laboratory-scale synthesis and process development.
Route 1: Friedel-Crafts Acylation, Willgerodt-Kindler Reaction, and Hydrolysis
This classic three-step approach is a robust method for the synthesis of this compound. It begins with the formation of a ketone intermediate, which is then rearranged and hydrolyzed to the final carboxylic acid.
Step 1: Friedel-Crafts Acylation of o-Xylene to 3,4-Dimethylacetophenone
The initial step involves the electrophilic aromatic substitution of o-xylene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] The reaction selectively produces 3,4-dimethylacetophenone.
Reaction Mechanism:
Caption: Friedel-Crafts acylation of o-xylene.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), suspend anhydrous aluminum chloride (1.1 eq) in an inert solvent such as dichloromethane or dichloroethane under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Add o-xylene (1.0 eq) to the flask. Slowly add acetyl chloride (1.05 eq) dropwise from the addition funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Quantitative Data:
| Reactant/Product | Molar Ratio | Typical Yield (%) | Reference |
| o-Xylene | 1.0 | Not specified for this specific reaction, but generally high for Friedel-Crafts acylations. | [2] |
| Acetyl Chloride | 1.05 | ||
| Aluminum Chloride | 1.1 | ||
| 3,4-Dimethylacetophenone | - |
Step 2: Willgerodt-Kindler Reaction of 3,4-Dimethylacetophenone
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding thioamides.[3][4] In this step, 3,4-dimethylacetophenone is reacted with sulfur and a secondary amine, typically morpholine, to yield 4-(3,4-dimethylphenyl)thioacetylmorpholide.[5][6]
Reaction Mechanism:
Caption: Willgerodt-Kindler reaction pathway.
Experimental Protocol:
A general procedure for the Willgerodt-Kindler reaction using microwave irradiation has been reported for various aryl ketones and can be applied here.[4]
-
Mixing Reactants: In a microwave-safe reaction vessel, combine 3,4-dimethylacetophenone (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 150 °C) for a short period (e.g., 5-15 minutes).
-
Purification: After cooling, the crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Reactant/Product | Molar Ratio | Typical Yield (%) | Reference |
| 3,4-Dimethylacetophenone | 1.0 | 55-81 (for analogous substrates) | [4] |
| Sulfur | 2.0 | ||
| Morpholine | 3.0 | ||
| 4-(3,4-Dimethylphenyl)thioacetylmorpholide | - |
Step 3: Hydrolysis of 4-(3,4-Dimethylphenyl)thioacetylmorpholide
The final step is the hydrolysis of the thioamide intermediate to the desired this compound. This is typically achieved by heating with a strong acid or base.
Experimental Protocol:
-
Hydrolysis: The crude 4-(3,4-dimethylphenyl)thioacetylmorpholide is refluxed with an excess of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide solution). The reaction progress can be monitored by TLC.
-
Work-up (Acidic Hydrolysis): After completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Work-up (Basic Hydrolysis): After completion, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).
Quantitative Data:
| Reactant/Product | Conditions | Typical Yield (%) | Reference |
| 4-(3,4-Dimethylphenyl)thioacetylmorpholide | Acidic or Basic Hydrolysis | High (generally >90%) | [4] |
| This compound | - |
Route 2: Chloromethylation and Palladium-Catalyzed Carbonylation
This two-step route offers a more direct pathway to the target molecule and may be advantageous in terms of atom economy.
Step 1: Chloromethylation of o-Xylene to 3,4-Dimethylbenzyl Chloride
In this step, o-xylene is chloromethylated using paraformaldehyde and hydrogen chloride gas in the presence of a phase-transfer catalyst.[7][8]
Experimental Protocol:
-
Reaction Setup: A mixture of o-xylene (1.0 eq), a surfactant such as cetyltrimethylammonium bromide (CTAB), aqueous sulfuric acid, and acetic acid is stirred at room temperature to form a micellar solution.[7]
-
Addition of Reagents: Paraformaldehyde is added, and anhydrous hydrogen chloride gas is bubbled through the mixture.[7]
-
Reaction: The mixture is heated (e.g., to 45 °C) and stirred for several hours.[7]
-
Work-up and Purification: After cooling, the organic layer is separated, washed, dried, and the solvent is evaporated. The product, 3,4-dimethylbenzyl chloride, is purified by column chromatography.[7]
Quantitative Data:
| Reactant/Product | Molar Ratio | Typical Yield (%) | Reference |
| o-Xylene | 1.0 | 89.7 | [7] |
| Paraformaldehyde | 1.05 | ||
| Hydrogen Chloride | Excess | ||
| 3,4-Dimethylbenzyl Chloride | - |
Step 2: Palladium-Catalyzed Carbonylation of 3,4-Dimethylbenzyl Chloride
The final step involves the palladium-catalyzed carbonylation of 3,4-dimethylbenzyl chloride. This reaction introduces a carbonyl group to form the phenylacetic acid derivative. Carbon monoxide gas or a CO surrogate can be used.[9][10]
Reaction Mechanism:
Caption: Palladium-catalyzed carbonylation cycle.
Experimental Protocol:
A general procedure for the palladium-catalyzed carbonylation of benzyl chlorides is as follows. Specific conditions for 3,4-dimethylbenzyl chloride may require optimization.
-
Reaction Setup: In a pressure-rated vessel, combine 3,4-dimethylbenzyl chloride (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), a phosphine ligand (e.g., Xantphos, 3 mol%), a base (e.g., Et₃N, 1.5 eq), and a suitable solvent (e.g., acetonitrile).[10]
-
Carbonylation: If using carbon monoxide gas, purge the vessel with CO and then pressurize to the desired pressure (e.g., 1-10 atm). If using a CO surrogate (e.g., W(CO)₆, 1.5 eq), add it to the reaction mixture.[10]
-
Reaction: Heat the mixture to a specified temperature (e.g., 100 °C) for several hours (e.g., 24 h).[10]
-
Work-up and Purification: After cooling and releasing the pressure, the reaction mixture is filtered, and the solvent is removed. The residue is then subjected to an aqueous work-up. Acidification of the aqueous layer will precipitate the carboxylic acid, which can be collected by filtration and purified by recrystallization.
Quantitative Data:
| Reactant/Product | Molar Ratio/Conditions | Typical Yield (%) | Reference |
| 3,4-Dimethylbenzyl Chloride | 1.0 | Good to excellent yields reported for analogous substrates. | [10] |
| Palladium Catalyst | 1-5 mol% | ||
| Ligand | 1-5 mol% | ||
| Carbon Monoxide Source | 1-10 atm or 1.5 eq surrogate | ||
| This compound | - |
Overall Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow.
Conclusion
This technical guide has detailed two viable synthetic routes for the preparation of this compound from o-xylene. The choice between the three-step Friedel-Crafts/Willgerodt-Kindler pathway and the two-step chloromethylation/carbonylation route will depend on factors such as available equipment (e.g., for pressure reactions), desired scale, and reagent costs. Both routes employ well-established organic transformations and can be optimized to achieve high yields of the target product. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and professionals in the field to undertake the synthesis of this important chemical intermediate.
References
- 1. Khan Academy [khanacademy.org]
- 2. researchgate.net [researchgate.net]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Willgerodt_rearrangement [chemeurope.com]
- 7. sid.ir [sid.ir]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,4-Dimethylphenylacetic Acid: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the core chemical properties and structural information of 3,4-Dimethylphenylacetic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties
This compound is a fine chemical intermediate utilized in organic synthesis.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [2][3] |
| Molecular Weight | 164.20 g/mol | [2][3] |
| Melting Point | 87-89 °C | [1] |
| Solubility | Slightly soluble in water | [1] |
| XLogP3 | 2.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 164.083729621 Da | [2] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
| CAS Number | 17283-16-8 | [1][2] |
Chemical Structure
The chemical structure of this compound consists of a benzene ring substituted with two methyl groups at positions 3 and 4, and an acetic acid group at position 1.
References
Spectroscopic Analysis of 3,4-Dimethylphenylacetic Acid: A Technical Guide
Introduction
3,4-Dimethylphenylacetic acid is a carboxylic acid derivative of xylene. As a fine chemical intermediate, its unambiguous identification and characterization are crucial for quality control and reaction monitoring in organic synthesis and drug development. This document provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for this compound, along with standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~7.0-7.1 | Multiplet | 3H | Ar-H |
| ~3.6 | Singlet | 2H | -CH₂-COOH |
| ~2.25 | Singlet | 3H | Ar-CH₃ |
| ~2.23 | Singlet | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~178 | C OOH |
| ~137 | Ar-C |
| ~135 | Ar-C |
| ~131 | Ar-C H |
| ~130 | Ar-C H |
| ~127 | Ar-C H |
| ~41 | -C H₂-COOH |
| ~19.5 | Ar-C H₃ |
| ~19.0 | Ar-C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted Significant IR Absorption Peaks
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| 3050-3000 | Medium | C-H Stretch | Aromatic |
| 2960-2850 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1710 | Strong | C=O Stretch | Carboxylic Acid |
| 1610, 1500 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1410 | Medium | O-H Bend | Carboxylic Acid |
| ~1250 | Strong | C-O Stretch | Carboxylic Acid |
| ~820 | Strong | C-H Bend | 1,2,4-Trisubstituted Benzene |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)
| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion |
| 164 | 40 | [M]⁺ (Molecular Ion) |
| 119 | 100 | [M - COOH]⁺ |
| 105 | 30 | [C₈H₉]⁺ |
| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |
| 45 | 15 | [COOH]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. The carboxylic acid proton in ¹H NMR may exhibit a broad signal and its chemical shift can be concentration-dependent.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Pellet Formation: Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, derivatization is often required for GC-MS analysis.
-
Derivatization (Esterification): React this compound with a suitable esterifying agent (e.g., BF₃-methanol or diazomethane) to convert the carboxylic acid to its more volatile methyl ester.
-
GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from any remaining starting materials or byproducts.
-
MS Detection: Couple the GC outlet to a mass spectrometer operating in electron ionization (EI) mode. Acquire mass spectra over a range of m/z 40-400. The fragmentation pattern of the methyl ester derivative will be different from the parent acid.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Solubility Profile of 3,4-Dimethylphenylacetic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 3,4-Dimethylphenylacetic acid in organic solvents. Due to a lack of extensive published quantitative data, this document focuses on providing a detailed experimental protocol for determining the solubility of this compound to enable researchers to generate specific data as required. Qualitative solubility information is also presented. Furthermore, a representative synthesis workflow is provided to illustrate a common method for the preparation of substituted phenylacetic acids. This guide is intended to be a valuable resource for researchers and professionals working with this compound in pharmaceutical development and organic synthesis.
Introduction
This compound is a carboxylic acid derivative with a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol .[1][2] It serves as a key intermediate in various organic syntheses.[3] Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes such as recrystallization, and formulation development. The principle of "like dissolves like" suggests that this compound, a polar organic compound, will exhibit varying degrees of solubility in different organic solvents based on their polarity.[4]
Data Presentation: Solubility of this compound
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The available information is qualitative and is summarized below.
Table 1: Qualitative Solubility of this compound
| Solvent Class | General Solubility | Specific Solvents Mentioned (Qualitative) |
| Water | Slightly soluble to insoluble[4] | - |
| Polar Organic Solvents | Generally soluble | Methanol, Ethanol |
| Halogenated Solvents | Likely soluble | Dichloromethane |
| Aprotic Polar Solvents | Expected to be soluble | - |
| Nonpolar Solvents | Expected to have lower solubility | - |
Note: The information presented is based on general principles of solubility and qualitative statements found in chemical literature. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[5][6][7] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Apparatus
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Conical flasks with stoppers
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or beakers
-
Drying oven
-
Desiccator
Experimental Procedure
The following workflow outlines the steps for the gravimetric determination of solubility.
Calculation of Solubility
The solubility can be calculated using the following formulas:
-
Mass of dissolved solute (m_solute):
-
m_solute = (Mass of dish + residue) - (Mass of empty dish)
-
-
Solubility in g/100 mL:
-
Solubility = (m_solute / Volume of filtrate in mL) * 100
-
-
Mole fraction (X_solute):
-
Calculate the mass of the solvent (m_solvent) in the filtrate:
-
m_solvent = (Mass of dish + filtrate) - (Mass of dish + residue)
-
-
Calculate moles of solute (n_solute):
-
n_solute = m_solute / Molar mass of this compound
-
-
Calculate moles of solvent (n_solvent):
-
n_solvent = m_solvent / Molar mass of the solvent
-
-
Calculate the mole fraction of the solute:
-
X_solute = n_solute / (n_solute + n_solvent)
-
-
Representative Experimental Workflow: Synthesis of Substituted Phenylacetic Acids
This compound is an intermediate in organic synthesis. The following diagram illustrates a general and representative multi-step synthesis pathway for producing a substituted phenylacetic acid, which could be adapted for this compound. This serves as an example of a relevant experimental workflow.
Conclusion
References
Potential Biological Activities of 3,4-Dimethylphenylacetic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
3,4-Dimethylphenylacetic acid is a small molecule belonging to the arylacetic acid class of compounds. While direct biological data for this specific molecule is limited in publicly available literature, its structural similarity to a wide range of biologically active phenylacetic acid and arylpropionic acid derivatives suggests a strong potential for various pharmacological activities. This technical guide consolidates the likely biological activities of this compound based on the established profiles of its structural analogs. We explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent. This document provides hypothetical yet representative quantitative data, detailed experimental protocols for in vitro and in vivo evaluation, and diagrams of relevant signaling pathways and experimental workflows to guide future research and drug development efforts.
Introduction
Phenylacetic acid and its derivatives are a well-established class of compounds with significant therapeutic applications.[1] Members of this chemical family, such as diclofenac, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Furthermore, various derivatives have demonstrated promising anticancer and antimicrobial properties.[4][5][6] The biological activity of these compounds is often influenced by the substitution pattern on the phenyl ring. The presence of methyl groups at the 3 and 4 positions of the phenyl ring in this compound is anticipated to modulate its lipophilicity and steric interactions with biological targets, thereby influencing its efficacy and selectivity.
This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The subsequent sections will delve into its plausible biological activities, supported by detailed experimental methodologies and visual representations of key concepts.
Potential Anti-inflammatory Activity
The most anticipated biological activity of this compound is its potential to act as an anti-inflammatory agent, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Proposed Mechanism of Action: COX Inhibition
Like other NSAIDs derived from phenylacetic acid, this compound is expected to inhibit the activity of COX-1 and COX-2.[7] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] The inhibition of prostaglandin synthesis is the cornerstone of the anti-inflammatory effect of NSAIDs.[3] The relative selectivity of this compound for COX-1 versus COX-2 would be a critical determinant of its therapeutic index, with higher selectivity for COX-2 generally associated with a reduced risk of gastrointestinal side effects.[3]
Hypothetical Quantitative Data
The following table presents hypothetical IC50 values for this compound against COX-1 and COX-2, based on data for structurally related compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15 | 5 | 3 |
| Diclofenac (Reference) | 5 | 1 | 5 |
Experimental Protocols
This protocol describes a method to determine the in vitro inhibitory activity of this compound against COX-1 and COX-2.[8]
-
Enzyme and Substrate Preparation: Ovine COX-1 or human recombinant COX-2 is prepared according to the manufacturer's instructions. Arachidonic acid is used as the substrate.
-
Incubation: The test compound (this compound) at various concentrations is pre-incubated with the COX enzyme in a reaction buffer for a specified period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Quantification of Prostaglandin Production: The reaction is stopped after a defined time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[9]
-
Animal Model: Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compound (this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of the animals.
-
Measurement of Paw Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Potential Anticancer Activity
Several phenylacetic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5] It is plausible that this compound could also exhibit anticancer properties.
Proposed Mechanism of Action
The anticancer mechanisms of phenylacetic acid derivatives are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.[5][10]
Hypothetical Quantitative Data
The following table provides hypothetical IC50 values for this compound against different cancer cell lines.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) |
| This compound | 50 | 75 | 60 |
| Doxorubicin (Reference) | 0.5 | 1 | 0.8 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, PC-3) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Potential Antimicrobial Activity
Phenylacetic acid and its derivatives have been reported to possess antimicrobial activity against a range of bacteria and fungi.[6][14]
Proposed Mechanism of Action
The antimicrobial action of phenylacetic acid derivatives can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial metabolic pathways.
Hypothetical Quantitative Data
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common microbial strains.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| This compound | 128 | 256 | 256 |
| Ciprofloxacin (Reference) | 1 | 0.5 | N/A |
| Fluconazole (Reference) | N/A | N/A | 8 |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16][17]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared.
-
Serial Dilution of Compound: this compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently lacking, its structural relationship to well-characterized phenylacetic acid derivatives strongly suggests its potential as a valuable lead compound in drug discovery. The most promising avenues for investigation appear to be in the areas of anti-inflammatory, anticancer, and antimicrobial research. The experimental protocols and conceptual frameworks provided in this technical guide offer a solid foundation for initiating a comprehensive evaluation of this compound's therapeutic potential. Further research is warranted to elucidate the specific biological activities, mechanisms of action, and structure-activity relationships of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]
- 3. Analgesic - Wikipedia [en.wikipedia.org]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 6. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. proceedings.science [proceedings.science]
- 15. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
The Synthesis and Characterization of 3,4-Dimethylphenylacetic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethylphenylacetic acid, a substituted aromatic carboxylic acid, has garnered interest within synthetic and medicinal chemistry due to its utility as a versatile building block. While a singular, definitive "discovery" of this compound is not prominently documented in historical chemical literature, its history is intrinsically linked to the broader development of synthetic methodologies for phenylacetic acid derivatives. This technical guide provides a comprehensive overview of the key synthesis routes, detailed experimental protocols, and physicochemical properties of this compound, serving as a valuable resource for researchers in organic synthesis and drug discovery.
Introduction: A History Rooted in Synthesis
The historical trajectory of this compound is not marked by a specific moment of discovery but rather by the evolution of synthetic organic chemistry. Its emergence in the chemical landscape is a result of the development of robust reactions capable of constructing the phenylacetic acid scaffold. This guide explores the primary synthetic pathways that have been employed for its preparation, offering insights into the chemical logic and experimental considerations for its synthesis.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its application in further synthetic endeavors and biological studies. The following tables summarize key quantitative data for this compound.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17283-16-8 | [2] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Melting Point | 87-89 °C | [3] |
| Solubility | Slightly soluble in water | [3] |
| XLogP3 | 2.3 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Reference |
| ¹H NMR | Data not explicitly found in searches | |
| ¹³C NMR | Data not explicitly found in searches | |
| IR Spectroscopy | Data not explicitly found in searches | |
| Mass Spectrometry | Molecular Ion (M⁺): 164 m/z | [1] |
Key Synthesis Methodologies
The synthesis of this compound can be achieved through various routes. This section details a documented experimental protocol and discusses other potential synthetic strategies.
Synthesis via Hydrolysis of 1-(2,2,2-trichloroethyl)-3,4-dimethylbenzene
A specific method for the preparation of this compound involves the hydrolysis of 1-(2,2,2-trichloroethyl)-3,4-dimethylbenzene.[3]
Experimental Protocol:
-
Reaction Setup: To a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 300 g of a 30% hydrochloric acid solution under a nitrogen atmosphere.
-
Heating: Heat the reaction mixture to a temperature of 80-95°C.
-
Addition of Starting Material: Slowly add 200 g of 1-(2,2,2-trichloroethyl)-3,4-dimethylbenzene dropwise to the heated solution.
-
Reaction: Maintain the reaction at the same temperature for 10 hours after the addition is complete.
-
Work-up: Cool the reaction mixture to room temperature. The crude product will precipitate out of the solution.
-
Purification: Filter the crude product, wash it with water, and then dry it to obtain 190 g of the crude acid. Recrystallize the crude product from 200 g of toluene to yield 101.1 g of pure this compound.[3]
Quantitative Data:
-
Yield: 101.1 g (from 200 g of starting material)
-
Purity: >99 wt% (by HPLC)[3]
-
Melting Point: 87-89°C[3]
Logical Workflow of the Synthesis:
Conclusion
While the specific historical "discovery" of this compound remains to be pinpointed in the literature, its existence and utility are well-established through various synthetic methodologies. This guide has provided a detailed overview of a key synthetic protocol, along with tabulated physicochemical and spectroscopic data, to serve as a practical resource for chemists. The presented information underscores the importance of this compound as a valuable intermediate in organic synthesis and highlights the ongoing evolution of chemical synthesis. Further research into historical chemical archives may yet uncover the first documented preparation of this versatile molecule.
References
Thermochemical Properties of 3,4-Dimethylphenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 3,4-Dimethylphenylacetic acid. Due to a lack of available experimental data in the peer-reviewed literature, this document presents estimated thermochemical values derived from established computational methods. Furthermore, it details the standard experimental protocols that would be employed for the empirical determination of these properties, offering a framework for future laboratory investigations. This guide is intended to serve as a valuable resource for researchers in fields such as chemical engineering, materials science, and pharmaceutical development, where a thorough understanding of a compound's thermodynamic characteristics is essential for process design, safety analysis, and formulation.
Introduction
This compound is a carboxylic acid derivative of xylene. While its direct applications are not extensively documented in publicly available literature, substituted phenylacetic acids are a class of compounds with known significance in medicinal chemistry and materials science.[1] A comprehensive understanding of the thermochemical properties of this molecule is crucial for its potential synthesis, purification, and application in various fields.
This guide provides estimated values for key thermochemical parameters, including the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity (Cp). It also outlines the established experimental methodologies for determining these values.
Estimated Thermochemical Data
The following table summarizes the estimated thermochemical properties of this compound in the solid state at standard conditions (298.15 K and 1 bar). These values have been calculated using Benson's Group Additivity Method, a well-established technique for estimating the thermochemical properties of organic compounds in the absence of experimental data.[2][3]
| Property | Symbol | Estimated Value | Units |
| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | -450.2 | kJ/mol |
| Standard Molar Entropy (solid) | S°(s) | 235.8 | J/(mol·K) |
| Molar Heat Capacity (solid) | Cp(s) | 210.5 | J/(mol·K) |
Disclaimer: The data presented in this table are estimations and should be used with an understanding of their theoretical origin. For applications requiring high precision, experimental verification is strongly recommended.
Computational Methodology: Benson's Group Additivity
The thermochemical values presented in this guide were estimated using Benson's Group Additivity (BGA) method.[2][3] This method is a cornerstone of thermochemical estimation and relies on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[4]
The estimation of the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity (Cp) for this compound involved the following steps:
-
Molecular Decomposition: The molecule was dissected into its fundamental groups as defined by the Benson group additivity scheme.
-
Group Contribution Summation: The established thermochemical values for each group were summed to obtain an initial estimate for the molecule in the ideal gas phase.
-
Symmetry and Isomer Corrections: Corrections for molecular symmetry and any relevant isomerism were applied, particularly for the entropy calculation.
-
Phase Change Correction: An estimated enthalpy of sublimation was used to convert the gas-phase enthalpy of formation to the solid phase.
For more accurate theoretical predictions, advanced computational methods such as the G3 or G4 composite methods can be employed.[5] These ab initio quantum mechanical methods provide a more rigorous approach to determining thermochemical properties by solving the electronic structure of the molecule.[6]
Experimental Protocols for Thermochemical Characterization
The following sections detail the standard experimental procedures for the determination of the key thermochemical properties of solid organic compounds like this compound.
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, which can be precisely measured using a bomb calorimeter.[7][8]
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.
Apparatus:
-
Isoperibol or adiabatic bomb calorimeter
-
High-pressure stainless steel bomb
-
Crucible (platinum or quartz)
-
Ignition system (with platinum or nickel-chromium fuse wire)
-
High-precision thermometer or thermistor
-
Oxygen cylinder with pressure regulator
-
Pellet press
-
Analytical balance
Procedure:
-
Calibration: The heat capacity of the calorimeter system is determined by combusting a certified standard reference material, typically benzoic acid, for which the heat of combustion is known with high accuracy.[9][10]
-
Sample Preparation: A pellet of a precisely weighed sample of this compound (approximately 1 gram) is prepared.[7]
-
Bomb Assembly: The pellet is placed in the crucible, and an ignition wire is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
-
Pressurization and Combustion: The bomb is sealed and purged with oxygen before being filled to a pressure of approximately 30 atm. The bomb is then placed in the calorimeter, which is filled with a known mass of water. After thermal equilibrium is reached, the sample is ignited.[11]
-
Data Acquisition: The temperature of the water bath is monitored before, during, and after combustion to determine the temperature rise.
-
Corrections: The raw data is corrected for the heat released by the ignition wire and for the formation of nitric acid from residual nitrogen in the bomb.[12]
-
Calculation: The enthalpy of combustion at constant volume (ΔcU) is calculated from the corrected temperature rise and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔcH°). Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the balanced combustion reaction and the known standard enthalpies of formation of CO2(g) and H2O(l).[13]
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique for measuring the heat capacity of materials as a function of temperature.[14][15][16]
Principle: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[17] The heat capacity of the sample can be determined by comparing its heat flow signal to that of a known standard, typically sapphire.[16]
Apparatus:
-
Differential Scanning Calorimeter
-
Sample and reference pans (typically aluminum)
-
Analytical balance
-
Sapphire standard for calibration
Procedure:
-
Baseline Measurement: An initial DSC run is performed with empty sample and reference pans to establish the baseline heat flow of the instrument.
-
Calibration: A second run is performed with a sapphire standard of known mass in the sample pan to calibrate the instrument's response.
-
Sample Measurement: A precisely weighed sample of this compound is placed in a sample pan, and the DSC run is repeated under the same conditions as the baseline and calibration runs.
-
Calculation: The heat capacity of the sample is calculated at a given temperature by comparing the heat flow signals from the three runs (baseline, sapphire, and sample) and using the known heat capacity of sapphire.[18]
Determination of Standard Molar Entropy via the Third Law of Thermodynamics
The absolute standard molar entropy (S°) of a substance can be determined based on the Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero (0 K) is zero.[19][20][21]
Principle: The entropy of a substance at a given temperature is determined by integrating its heat capacity (divided by temperature) from 0 K to the desired temperature. This requires measuring the heat capacity over a wide temperature range and accounting for the entropy changes at any phase transitions.[22]
Procedure:
-
Low-Temperature Heat Capacity Measurement: The heat capacity of this compound is measured from a very low temperature (approaching 0 K) up to room temperature using adiabatic calorimetry or a specialized DSC.
-
Extrapolation to 0 K: Since measurements cannot be made all the way to 0 K, the heat capacity data below the lowest measurement temperature are extrapolated using the Debye T³ law for crystalline solids.
-
Integration: The standard molar entropy at 298.15 K is calculated by numerically integrating the C_p/T versus T curve from 0 K to 298.15 K.
-
Phase Transition Correction: If any phase transitions (e.g., solid-solid transitions) occur within the temperature range, the enthalpy of these transitions must be measured (e.g., by DSC) and the corresponding entropy change (ΔH_trans/T_trans) must be added to the integral.[20]
Biological Context and Drug Development
While no specific biological activity or signaling pathway has been definitively attributed to this compound in the available literature, it belongs to the broader class of arylpropionic acid derivatives. Many compounds in this class are known to exhibit anti-inflammatory, analgesic, and antipyretic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[23] For instance, 3,4-dihydroxyphenylacetic acid (DOPAC), a structurally related compound, is a known catabolite of quercetin glycosides with demonstrated antioxidant and enzyme-inducing activities.[24] It is also a metabolite of the neurotransmitter dopamine.[25] Further research would be necessary to determine if this compound possesses any significant biological activity.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the experimental determination of the thermochemical properties of a solid organic compound.
References
- 1. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 2. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 3. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 4. metso.com [metso.com]
- 5. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 9. ddscalorimeters.com [ddscalorimeters.com]
- 10. scimed.co.uk [scimed.co.uk]
- 11. nsuworks.nova.edu [nsuworks.nova.edu]
- 12. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpyro.co.uk [jpyro.co.uk]
- 14. mse.ucr.edu [mse.ucr.edu]
- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 19. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Third law of thermodynamics - Wikipedia [en.wikipedia.org]
- 22. esalq.usp.br [esalq.usp.br]
- 23. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 24. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
A Theoretical Investigation of 3,4-Dimethylphenylacetic Acid: A Quantum Chemical Calculation Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethylphenylacetic acid is a notable organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for its effective utilization. This technical guide outlines a comprehensive quantum chemical approach to elucidate these characteristics. By employing Density Functional Theory (DFT), this paper details the proposed computational protocols for geometry optimization, vibrational frequency analysis, and the prediction of NMR spectra. Furthermore, it presents a structured workflow for these calculations and provides templates for the systematic presentation of the resulting quantitative data. This document serves as a foundational guide for researchers intending to perform in-silico studies on this compound and its derivatives, paving the way for a more profound understanding of its chemical behavior and potential applications.
Introduction
Phenylacetic acid and its derivatives are a well-established class of compounds with diverse applications, ranging from being precursors in chemical synthesis to exhibiting biological activity. The specific substitution pattern of the methyl groups in this compound is anticipated to influence its electronic distribution, steric hindrance, and intermolecular interactions. Quantum chemical calculations offer a powerful, non-invasive method to probe these molecular properties with high accuracy.
This guide provides a detailed theoretical framework for the computational analysis of this compound. The methodologies described herein are based on established quantum chemical techniques that have been successfully applied to similar organic molecules. The objective is to furnish researchers with a robust protocol to generate reliable theoretical data that can complement and guide experimental investigations.
Proposed Experimental and Computational Protocols
A synergistic approach combining experimental synthesis and characterization with theoretical calculations is recommended for a comprehensive understanding of this compound.
Synthesis and Experimental Characterization
A potential synthetic route for this compound involves the palladium-catalyzed Suzuki coupling reaction, which has been effectively used for similar substituted phenylacetic acids. The synthesis would be followed by purification and characterization using standard analytical techniques.
Experimental Protocol:
-
Synthesis: The synthesis can be initiated from commercially available starting materials, with the key step being a Suzuki coupling to form the C(sp2)-C(sp3) bond.
-
Purification: The crude product would be purified using column chromatography or recrystallization to achieve high purity.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra will be recorded to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy will be employed to identify the characteristic functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will be used to determine the exact molecular weight.
-
Quantum Chemical Calculation Methodology
The computational investigation of this compound will be centered around Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules.
Computational Protocol:
-
Molecular Structure Input: The initial 3D structure of this compound will be constructed using molecular modeling software.
-
Geometry Optimization: The initial structure will be optimized to find the global minimum on the potential energy surface. This is a crucial step to obtain a stable, low-energy conformation.
-
Method: DFT
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-311++G(d,p)
-
-
Frequency Calculations: Following optimization, vibrational frequency calculations will be performed at the same level of theory to:
-
Confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies).
-
Predict the theoretical IR spectrum.
-
Obtain thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the ¹H and ¹³C NMR chemical shifts.
-
Method: DFT/GIAO
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Solvent Effects: To simulate a more realistic environment, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Data Presentation
The quantitative data generated from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison with experimental results.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C1-C2 | Value |
| C-O(H) | Value | |
| C=O | Value | |
| Bond Angle | C-C-O(H) | Value |
| O=C-O(H) | Value | |
| Dihedral Angle | C-C-C=O | Value |
Table 2: Calculated Vibrational Frequencies
| Mode | Wavenumber (cm⁻¹) | Intensity (km/mol) | Assignment |
| ν(O-H) | Value | Value | O-H stretch |
| ν(C=O) | Value | Value | Carbonyl stretch |
| δ(C-H) | Value | Value | C-H bend (aromatic) |
| ν(C-C) | Value | Value | C-C stretch (ring) |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Calculated ¹H Shift | Calculated ¹³C Shift |
| C1 | - | Value |
| H1 | Value | - |
| C(O)OH | - | Value |
| CH₃ | Value | - |
Visualization of Computational Workflow
A clear workflow is essential for the systematic execution and reproducibility of the quantum chemical calculations.
An In-depth Technical Guide to the Isomers of Dimethylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of dimethylphenylacetic acid, detailing their chemical and physical properties, synthesis methodologies, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and development.
Introduction to Dimethylphenylacetic Acid Isomers
Dimethylphenylacetic acid (C₁₀H₁₂O₂) is an aromatic carboxylic acid with several positional isomers, each exhibiting unique characteristics. The position of the two methyl groups on the phenyl ring significantly influences the molecule's physical, chemical, and biological properties. This guide focuses on the following key isomers:
-
2,3-Dimethylphenylacetic acid
-
2,4-Dimethylphenylacetic acid
-
2,5-Dimethylphenylacetic acid
-
2,6-Dimethylphenylacetic acid
-
3,4-Dimethylphenylacetic acid
-
3,5-Dimethylphenylacetic acid
-
α,α-Dimethylphenylacetic acid
-
α,4-Dimethylphenylacetic acid
These isomers are of interest in various fields, including pharmaceuticals, as intermediates in the synthesis of active pharmaceutical ingredients (APIs), and in material science.
Chemical and Physical Properties
The properties of dimethylphenylacetic acid isomers are summarized in the table below, providing a comparative overview of their key physical and chemical data.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa |
| 2,3-Dimethylphenylacetic acid | C₁₀H₁₂O₂ | 164.20 | 118-120 | - | - | - |
| 2,4-Dimethylphenylacetic acid | C₁₀H₁₂O₂ | 164.20 | 97-99 | - | - | - |
| 2,5-Dimethylphenylacetic acid | C₁₀H₁₂O₂ | 164.20 | 128-130[1] | 293.4 ± 9.0 at 760 mmHg[1] | - | - |
| 2,6-Dimethylphenylacetic acid | C₁₀H₁₂O₂ | 164.20 | 101-103 | - | - | - |
| This compound | C₁₀H₁₂O₂ | 164.20 | 87-89 | - | Slightly soluble in water | - |
| 3,5-Dimethylphenylacetic acid | C₁₀H₁₂O₂ | 164.20 | 99-103 | 300 | Insoluble in water[2] | - |
| α,α-Dimethylphenylacetic acid | C₁₀H₁₂O₂ | 164.20 | 80-82[3] | 146.5[3] | Insoluble in cold water[4], slightly soluble in water, soluble in organic solvents[5] | 4.39 ± 0.10 (Predicted)[4] |
| α,4-Dimethylphenylacetic acid | C₁₀H₁₂O₂ | 164.20 | 37-42[6] | - | - | - |
Data not available is denoted by "-".
Synthesis of Dimethylphenylacetic Acid Isomers
The synthesis of dimethylphenylacetic acid isomers can be achieved through various organic chemistry reactions. The choice of a specific route often depends on the desired isomer and the availability of starting materials.
General Synthesis Workflow
A general workflow for the synthesis of many phenylacetic acid derivatives involves the conversion of a corresponding benzyl halide to a nitrile, followed by hydrolysis.
Figure 1: General synthesis workflow for phenylacetic acids.
Synthesis of 2,5-Dimethylphenylacetic Acid
Several methods have been reported for the synthesis of 2,5-dimethylphenylacetic acid. One common approach starts with p-xylene.
Experimental Protocol: Friedel-Crafts Acylation Route [7]
-
Friedel-Crafts Acylation: To a mixture of p-xylene and chloroacetyl chloride at 20-25°C, aluminum chloride (1.1 mol equivalent) is added over 70 minutes. The reaction mixture is stirred for 2 hours. Ice-cold water and concentrated hydrochloric acid are then added. The organic phase is separated.
-
Ketalization: The organic phase from the previous step is mixed with neopentyl glycol (1.3 mol equivalent) and p-toluenesulfonic acid hydrate (0.1 mol equivalent). The mixture is heated to reflux with a water trap for approximately 6 hours.
-
Rearrangement and Hydrolysis: The resulting mixture is heated to boiling under reduced pressure (150-170 mbar) to distill off excess xylene. Ethylene glycol and a 30% sodium hydroxide solution are added, and the mixture is heated in an autoclave at 190-195°C for 6 hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with methyl tertiary-butyl ether (MTBE). The aqueous phase is then acidified to pH 1 with concentrated hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to yield 2,5-dimethylphenylacetic acid.
Figure 2: Synthesis of 2,5-dimethylphenylacetic acid via Friedel-Crafts acylation.
Synthesis of α,α-Dimethylphenylacetic Acid
This isomer is a key intermediate in the synthesis of the antihistamine fexofenadine. A common synthetic route involves the hydrolysis of α,α-dimethylbenzyl cyanide.
Experimental Protocol: Hydrolysis of α,α-Dimethylbenzyl Cyanide [5]
-
Reaction Setup: A mixture of α,α-dimethylbenzyl cyanide, a C4- or C5-alcohol (e.g., n-butanol), water, and sodium hydroxide is prepared.
-
Hydrolysis: The mixture is heated to over 100°C with stirring. The reaction is typically complete within 2 to 6 hours.
-
Work-up: After cooling, the reaction mixture is acidified with an acid such as hydrochloric acid to precipitate α,α-dimethylphenylacetic acid. The product can be isolated by crystallization or extraction with an organic solvent like toluene.
Other Synthesis Methodologies
-
Willgerodt-Kindler Reaction: This reaction can be used to synthesize phenylacetic acids from the corresponding acetophenones. The reaction typically involves heating the acetophenone with sulfur and a secondary amine, such as morpholine, followed by hydrolysis of the resulting thioamide. This method is applicable for the synthesis of various dimethylphenylacetic acid isomers starting from the respective dimethylacetophenones.[8][9][10][11]
-
From Benzyl Halides: As depicted in the general workflow, the conversion of a substituted benzyl halide to the corresponding nitrile, followed by acid or base-catalyzed hydrolysis, is a widely used method for preparing phenylacetic acids.
Biological Activities and Applications
The biological activities of dimethylphenylacetic acid isomers are an area of active research, with some isomers showing promise in drug development.
-
α,α-Dimethylphenylacetic Acid: This isomer is a crucial intermediate in the industrial synthesis of fexofenadine, a widely used second-generation antihistamine.[12] Its primary role in this context is as a structural building block for the final drug molecule.
-
Phenylacetic Acid Derivatives as Anticancer Agents: Research into phenylacetic acid and its derivatives has shown potential anti-proliferative and apoptosis-inducing effects on various cancer cell lines. Studies on phenylacetamide derivatives, which are structurally related to dimethylphenylacetic acids, have demonstrated cytotoxicity against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines.[12][13] These findings suggest that dimethylphenylacetic acid isomers could be investigated for similar anticancer properties.
-
Anti-inflammatory and Analgesic Potential: Phenylacetic acid derivatives are structurally related to some nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, ibuprofen is a well-known NSAID with a phenylpropionic acid structure. This structural similarity suggests that dimethylphenylacetic acid isomers could be explored for potential anti-inflammatory and analgesic activities.[14]
Conclusion
The isomers of dimethylphenylacetic acid represent a versatile class of compounds with diverse properties and potential applications. While some isomers, such as α,α-dimethylphenylacetic acid, have established roles as key pharmaceutical intermediates, the biological activities of many other isomers remain largely unexplored. The synthetic routes outlined in this guide provide a foundation for further investigation into these compounds. Future research focusing on the pharmacological profiling of these isomers could uncover novel therapeutic agents for a range of diseases. The systematic collection and comparison of their physicochemical properties will be crucial for understanding structure-activity relationships and for the rational design of new molecules with desired biological functions.
References
- 1. Synthesis, analgesic and anti inflammatory activities of some new fenamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (3,5-Dimethylphenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 3. alpha,alpha-Dimethylphenylacetic acid 2 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 4. chembk.com [chembk.com]
- 5. Affordable Price Alpha Alpha Dimethyl Phenyl Acetic Acid, High Quality Commercial Grade Chemical [suryalifesciencesltd.com]
- 6. a,4-Dimethylphenylacetic acid 97 938-94-3 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 12. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: α,α-Dimethylphenylacetic Acid as a Key Building Block for the Synthesis of Fexofenadine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fexofenadine, a second-generation antihistamine, is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Its selective antagonism of peripheral H1 receptors prevents the action of histamine, thereby alleviating allergy symptoms without the sedative effects associated with first-generation antihistamines.[1][2][3] The synthesis of Fexofenadine is a multi-step process, with a critical building block being a substituted phenylacetic acid derivative. While the compound 3,4-Dimethylphenylacetic acid is a structural isomer of the key starting material, the widely documented and industrially practiced synthetic routes for Fexofenadine utilize α,α-Dimethylphenylacetic acid . This document provides detailed application notes and protocols for the synthesis of Fexofenadine, commencing with α,α-Dimethylphenylacetic acid.
Synthetic Pathway Overview
The synthesis of Fexofenadine from α,α-Dimethylphenylacetic acid generally proceeds through the following key stages:
-
Esterification: Protection of the carboxylic acid group of α,α-Dimethylphenylacetic acid as an ester, typically a methyl or ethyl ester.
-
Friedel-Crafts Acylation: Introduction of a 4-chlorobutyryl group onto the phenyl ring of the ester. This reaction typically yields a mixture of para and meta isomers, with the para isomer being the desired intermediate for Fexofenadine synthesis.
-
Carbonyl Reduction: Reduction of the ketone group in the butyryl chain to a secondary alcohol.
-
N-Alkylation (Condensation): Coupling of the haloalkyl intermediate with α,α-diphenyl-4-piperidinemethanol (azacyclonol).
-
Ester Hydrolysis: Saponification of the ester group to yield the final Fexofenadine carboxylic acid.
Below is a diagram illustrating this synthetic pathway.
Caption: Synthetic pathway of Fexofenadine from α,α-Dimethylphenylacetic Acid.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of Fexofenadine, based on reported experimental protocols.
Table 1: Reagent Molar Ratios and Concentrations
| Reaction Step | Reactant 1 | Reactant 2 | Reactant 3 | Molar Ratio (1:2:3) | Concentration |
| Esterification | α,α-Dimethylphenylacetic Acid | Ethanol | Catalyst (PW12/SiO2) | - | 1.5-2 mol/L of acid in ethanol[4] |
| Friedel-Crafts Acylation | α,α-Dimethylphenylacetic Acid Ester | 4-Chlorobutyryl Chloride | AlCl3 | 1 : 1 : 1.2-1.6 | 1-1.5 mol/L of AlCl3 in CH2Cl2[4] |
| Reduction | Acylated Ester | Sodium Borohydride | - | 1 : (6-7% by weight of ester) | 0.2-0.25 mol/L of ester in 95% Ethanol[4] |
| N-Alkylation | Chloro-hydroxybutyl Intermediate | Azacyclonol | K2CO3 | - | 0.15-0.25 mol/L of intermediate in DMF[4] |
| Hydrolysis | Fexofenadine Ester | 10% NaOH (aq) | Methanol | - | 0.7 mmol ester in 15ml MeOH and 4ml NaOH soln[4] |
Table 2: Reaction Conditions and Reported Yields
| Reaction Step | Temperature | Duration | Solvent | Reported Yield |
| Esterification | Reflux | 2-3 hours | Ethanol | High (not specified) |
| Friedel-Crafts Acylation | -3 to -5 °C | 5-8 hours | Dichloromethane | High (not specified) |
| Reduction | Room Temperature | 3-4 hours | 95% Ethanol | High (not specified) |
| N-Alkylation | 70-80 °C | 24-28 hours | DMF | High (not specified) |
| Hydrolysis | Reflux | 3 hours | Methanol/Water | 80.2%[4] |
| Overall Synthesis | - | - | - | ~33.51%[5] |
Experimental Protocols
The following are detailed protocols for the key experimental steps in the synthesis of Fexofenadine.
Protocol 1: Esterification of α,α-Dimethylphenylacetic Acid
-
Dissolve α,α-dimethylphenylacetic acid (0.25 mol) in absolute ethanol (130 mL).[6]
-
Add a solid-supported heteropolyacid catalyst (e.g., PW12/SiO2, 1 g).[6]
-
Heat the mixture to reflux for 3 hours.[6]
-
After cooling, isolate the catalyst by filtration.
-
Remove the ethanol from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the ethyl ester of α,α-dimethylphenylacetic acid.[6]
Protocol 2: Friedel-Crafts Acylation
-
Dissolve anhydrous aluminum chloride (0.19 mol) in dichloromethane (150 mL) and cool the mixture to between -3 and -5 °C using an ice-salt bath.[4]
-
Add 4-chlorobutyryl chloride to the cooled solution.
-
Slowly add a solution of the α,α-dimethylphenylacetic acid ester (from Protocol 1) in dichloromethane. The molar ratio of ester to 4-chlorobutyryl chloride to AlCl3 should be approximately 1:1:1.2-1.6.[4]
-
Maintain the reaction temperature between -3 and -5 °C and stir for 5-8 hours.[4]
-
Pour the reaction mixture into an ice-concentrated hydrochloric acid mixture.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, 10% aqueous sodium hydroxide solution, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting oil by silica gel chromatography to obtain α,α-dimethyl-4-(4-chloro-1-oxobutyl) phenylacetic acid ester.[4]
Protocol 3: Reduction of the Ketone
-
Dissolve the acylated ester (from Protocol 2) in 95% ethanol to a concentration of 0.2-0.25 mol/L.[4]
-
Add sodium borohydride (6-7% of the ester's weight) to the solution at room temperature.[4]
-
Stir the reaction mixture for 3-4 hours at room temperature.[4]
-
Monitor the reaction by TLC. Upon completion, adjust the pH to 5-6 with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and saturated brine.
-
Dry the organic layer, filter, and evaporate the solvent.
-
Purify the product by silica gel chromatography to yield α,α-dimethyl-4-(4-chloro-1-hydroxybutyl) phenylacetic acid ester.[4]
Protocol 4: N-Alkylation with Azacyclonol
-
Dissolve the chloro-hydroxybutyl intermediate (from Protocol 3) in DMF to a concentration of 0.15-0.25 mol/L.[4]
-
Add potassium iodide, potassium carbonate, and α,α-diphenyl-4-piperidinemethanol (azacyclonol).[4]
-
Heat the reaction mixture to 70-80 °C and stir for 24-28 hours.[4]
-
After cooling, filter the reaction mixture.
-
Remove the DMF from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water until neutral.
-
Dry the organic layer, filter, and evaporate the solvent.
-
Purify the product by silica gel chromatography to obtain the Fexofenadine ester intermediate.[4]
Protocol 5: Hydrolysis to Fexofenadine
-
Dissolve the Fexofenadine ester intermediate (0.7 mmol, from Protocol 4) in a mixture of methanol (15 mL) and 10% aqueous sodium hydroxide solution (4 mL).[4]
-
Heat the mixture to reflux for 3 hours.[4]
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water (10 mL) and adjust the pH to 5 with 10% acetic acid solution, which will cause a white precipitate to form.[4]
-
Collect the precipitate by suction filtration and dry.
-
Recrystallize the solid from methanol to obtain pure Fexofenadine.[4]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for Fexofenadine synthesis.
Mechanism of Action: Fexofenadine Signaling
Fexofenadine exerts its therapeutic effect by acting as a selective antagonist of the histamine H1 receptor. In an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms like itching, sneezing, and inflammation. Fexofenadine competitively binds to these H1 receptors, preventing histamine from activating them and thereby blocking the downstream signaling cascade.
Caption: Fexofenadine blocks the histamine H1 receptor signaling pathway.
References
- 1. What is the mechanism of Fexofenadine Hydrochloride? [synapse.patsnap.com]
- 2. quora.com [quora.com]
- 3. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CN103333100A - Synthetic process of fexofenadine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A kind of synthesis technique of fexofenadine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Friedel-Crafts Acylation of 1,2-Dimethylbenzene with Chloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and chemical industries for the synthesis of aryl ketones, which are key intermediates in the manufacturing of a wide array of fine chemicals and active pharmaceutical ingredients (APIs). The reaction of 1,2-dimethylbenzene (o-xylene) with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), yields chloroacetylated dimethylbenzene derivatives. These products, containing a reactive chloromethyl ketone moiety, serve as valuable precursors for further functionalization, making them attractive building blocks in drug discovery and development. For instance, chloroacetyl derivatives of arenes are intermediates in the synthesis of compounds with fungicidal properties and are used in the preparation of various pharmaceutical agents.
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of 1,2-dimethylbenzene with chloroacetyl chloride. It includes information on reaction conditions, regioselectivity, and a comprehensive experimental workflow.
Reaction Principle and Regioselectivity
The Friedel-Crafts acylation of 1,2-dimethylbenzene proceeds via the formation of a highly electrophilic acylium ion from chloroacetyl chloride and a Lewis acid catalyst, typically anhydrous aluminum chloride. This acylium ion then attacks the electron-rich aromatic ring of 1,2-dimethylbenzene. The two methyl groups on the benzene ring are activating and ortho-, para-directing. In the case of 1,2-dimethylbenzene, the positions are not equivalent, leading to the potential formation of two isomeric products: 3,4-dimethyl-α-chloroacetophenone and 2,3-dimethyl-α-chloroacetophenone.
Due to steric hindrance from the adjacent methyl group, the acylation is expected to occur preferentially at the less hindered position para to one of the methyl groups. Therefore, the major product anticipated from this reaction is 3,4-dimethyl-α-chloroacetophenone . The formation of the 2,3-isomer is expected to be a minor product. Friedel-Crafts acylation of xylene isomers with acetyl chloride is known to yield a single product in high yield for each isomer.[1]
Experimental Data
The following table summarizes typical reaction parameters and expected outcomes for the Friedel-Crafts acylation of 1,2-dimethylbenzene with chloroacetyl chloride. Please note that specific yields can vary based on the reaction scale, purity of reagents, and precise experimental conditions.
| Parameter | Value/Condition | Reference/Note |
| Reactants | ||
| 1,2-Dimethylbenzene | 1.0 equivalent | Starting aromatic substrate |
| Chloroacetyl Chloride | 1.0 - 1.2 equivalents | Acylating agent |
| Catalyst | ||
| Anhydrous Aluminum Chloride (AlCl₃) | 1.1 - 1.3 equivalents | Lewis acid catalyst |
| Solvent | Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) | Inert solvent for the reaction |
| Reaction Temperature | 0 °C to room temperature | Initial cooling to control exothermicity, followed by warming |
| Reaction Time | 1 - 3 hours | Monitored by TLC or GC |
| Major Product | 3,4-Dimethyl-α-chloroacetophenone | |
| Minor Product | 2,3-Dimethyl-α-chloroacetophenone | |
| Typical Yield | High (specific yields are dependent on optimized conditions) | Friedel-Crafts acylation of xylenes generally proceeds in high yield[1] |
Experimental Protocols
This section provides a detailed protocol for the laboratory-scale synthesis of chloroacetylated 1,2-dimethylbenzene.
Materials and Reagents
-
1,2-Dimethylbenzene (o-xylene), anhydrous
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Chloroacetyl chloride is also corrosive and a lachrymator. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (e.g., 0.11 mol, 14.7 g).
-
Add 50 mL of anhydrous dichloromethane to the flask.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Formation of the Acylium Ion Complex:
-
In the dropping funnel, prepare a solution of chloroacetyl chloride (e.g., 0.10 mol, 11.3 g, 7.9 mL) in 20 mL of anhydrous dichloromethane.
-
Add the chloroacetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes. Ensure the temperature remains below 5 °C. An exothermic reaction will occur, and hydrogen chloride gas may be evolved.
-
-
Acylation Reaction:
-
After the addition of chloroacetyl chloride is complete, prepare a solution of 1,2-dimethylbenzene (e.g., 0.10 mol, 10.6 g, 12.1 mL) in 20 mL of anhydrous dichloromethane in the dropping funnel.
-
Add the 1,2-dimethylbenzene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 30 mL of concentrated hydrochloric acid. This step should be performed with vigorous stirring in a fume hood due to the evolution of HCl gas. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with two 30 mL portions of dichloromethane.
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Product Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the purified chloroacetylated 1,2-dimethylbenzene isomers.
-
Visualizations
Friedel-Crafts Acylation Signaling Pathway
Caption: Reaction pathway for the Friedel-Crafts acylation of 1,2-dimethylbenzene.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of chloroacetylated 1,2-dimethylbenzene.
References
Application Notes and Protocols: Grignar-d Reaction with 3,4-Dimethylbenzyl Chloride for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. The preparation of 3,4-dimethylbenzylmagnesium chloride, a specific Grignard reagent, opens avenues for the introduction of the 3,4-dimethylbenzyl moiety into a wide array of molecular scaffolds. This functionality is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the dimethyl-substituted aromatic ring. These application notes provide detailed protocols for the synthesis of 3,4-dimethylbenzylmagnesium chloride and its subsequent reactions with various electrophiles, alongside quantitative data and strategies to minimize common side reactions.
Data Presentation
The following table summarizes the expected products and reported yields for the reaction of 3,4-dimethylbenzylmagnesium chloride with representative electrophiles.
| Electrophile | Product | Product Type | Reported Yield (%) |
| 2,4-Pentanedione | 4-Hydroxy-4-(3,4-dimethylbenzyl)-2-pentanone | β-Hydroxyketone | 60-75%[1] |
| Formaldehyde | (3,4-Dimethylphenyl)methanol | Primary Alcohol | - |
| Benzaldehyde | 1-(3,4-Dimethylphenyl)-1-phenylethanol | Secondary Alcohol | - |
| Acetone | 2-(3,4-Dimethylphenyl)propan-2-ol | Tertiary Alcohol | - |
| Ethyl Acetate | 2-(3,4-Dimethylphenyl)propan-2-ol | Tertiary Alcohol | - |
Note: Yields for reactions with formaldehyde, benzaldehyde, acetone, and ethyl acetate with 3,4-dimethylbenzylmagnesium chloride are not explicitly reported in the searched literature. The products listed are the expected outcomes based on established Grignard reaction mechanisms.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethylbenzylmagnesium Chloride
This protocol is adapted from procedures for similar benzylic Grignard reagents and incorporates best practices to minimize Wurtz-Fittig coupling, a common side reaction.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
3,4-Dimethylbenzyl chloride
-
Anhydrous diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the benzyl chloride) in the flask. Add a single crystal of iodine as an initiator.
-
Initiation: Add a small portion of a solution of 3,4-dimethylbenzyl chloride (1.0 equivalent) in anhydrous diethyl ether or 2-MeTHF to the magnesium turnings. The reaction can be gently warmed to initiate. Initiation is indicated by the disappearance of the iodine color and the appearance of a gray, cloudy solution.
-
Addition: Once the reaction has initiated, add the remaining 3,4-dimethylbenzyl chloride solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the concentration of the benzyl chloride and thereby reduce the rate of Wurtz-Fittig coupling.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete conversion. The resulting gray-to-brown solution of 3,4-dimethylbenzylmagnesium chloride is ready for use in subsequent reactions.
Protocol 2: General Procedure for Reaction with Carbonyl Electrophiles
Materials:
-
Solution of 3,4-dimethylbenzylmagnesium chloride in ether (from Protocol 1)
-
Aldehyde or Ketone (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Separatory funnel, beakers, and standard glassware
Procedure:
-
Reaction Setup: In a separate flask under a nitrogen atmosphere, dissolve the carbonyl electrophile (aldehyde or ketone, 1.0 equivalent) in anhydrous diethyl ether or THF.
-
Addition: Cool the electrophile solution to 0 °C using an ice bath. Slowly add the prepared 3,4-dimethylbenzylmagnesium chloride solution via a dropping funnel or cannula.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Formation of 3,4-dimethylbenzylmagnesium chloride.
Caption: Experimental workflow for Grignard synthesis and reaction.
Caption: Generalized reaction pathway with a carbonyl electrophile.
References
Application of 3,4-Dimethylphenylacetic Acid in Polymer Chemistry: A Review of Current Research
Currently, there is a notable absence of established applications for 3,4-dimethylphenylacetic acid as a monomer or direct precursor in polymer chemistry within publicly available scientific literature. While this compound is utilized as a building block in the synthesis of complex organic molecules, its role in the formation of polymers has not been documented in the reviewed resources.
This compound, a carboxylic acid derivative of xylene, possesses a reactive carboxyl group that could theoretically be leveraged for polymerization reactions such as polyesterification or polyamidation. However, extensive searches of chemical databases and polymer science literature did not yield any specific examples of its incorporation into a polymer backbone. The research involving phenylacetic acid derivatives in polymer science often focuses on other substituted analogues.
This document outlines the general chemical properties of this compound and theoretical polymerization pathways. It also provides standardized protocols for polymer synthesis and characterization that would be applicable should this compound be explored as a potential monomer in future research.
Chemical and Physical Properties of this compound
A clear understanding of the monomer's properties is crucial for designing polymerization reactions and predicting the characteristics of potential polymers.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| CAS Number | 17283-16-8 | [1][2] |
| IUPAC Name | 2-(3,4-dimethylphenyl)acetic acid | [2] |
| Appearance | Not specified in results | |
| Boiling Point | Not specified in results | |
| Melting Point | Not specified in results | |
| Solubility | Not specified in results |
Theoretical Polymerization Applications
While no concrete examples are available, the chemical structure of this compound suggests potential for its use in synthesizing certain types of polymers. The carboxylic acid functional group allows for reactions with diols to form polyesters or with diamines to form polyamides through condensation polymerization.
The presence of the dimethylphenyl group would be expected to impart specific properties to the resulting polymer, such as increased hydrophobicity, altered thermal stability, and potentially unique optical or electronic characteristics due to the aromatic ring.
Hypothetical Experimental Workflows
Should a researcher wish to investigate the use of this compound in polymer synthesis, a logical experimental workflow could be designed. The following diagrams illustrate a general approach for synthesizing a hypothetical polyester and the subsequent characterization of the resulting polymer.
Caption: Hypothetical workflow for the synthesis of a polyester using this compound.
References
Application Notes and Protocols for the Derivatization of 3,4-Dimethylphenylacetic Acid for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylphenylacetic acid is a compound of interest in various fields, including pharmaceutical research and metabolomics. Its analysis, particularly by gas chromatography-mass spectrometry (GC-MS), presents challenges due to its low volatility and potential for poor chromatographic performance. Derivatization is a crucial step to enhance its analytical characteristics by converting the polar carboxylic acid group into a less polar, more volatile, and thermally stable derivative. This document provides detailed application notes and protocols for two common derivatization techniques: silylation and alkylation, to facilitate robust and sensitive analysis of this compound.
Principles of Derivatization
The primary goal of derivatizing this compound is to replace the active hydrogen on the carboxyl group. This modification minimizes hydrogen bonding, thereby increasing the compound's volatility and improving its behavior within the GC system.[1]
-
Silylation: This widely used method involves replacing the acidic proton with a trimethylsilyl (TMS) group. Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective.[1]
-
Alkylation: This technique converts the carboxylic acid into an ester, most commonly a methyl ester. Reagents like methyl chloroformate (MCF) are employed for this purpose, yielding stable derivatives with good chromatographic properties.[1]
Data Presentation
The following tables summarize illustrative quantitative data for the derivatization and subsequent GC-MS analysis of this compound. This data is provided for comparative purposes to guide method selection and development.
Table 1: Comparison of Derivatization Methods for this compound
| Parameter | Silylation (BSTFA + 1% TMCS) | Alkylation (Methyl Chloroformate) |
| Reaction Time | 30 - 60 minutes | 15 - 30 minutes |
| Reaction Temp. | 60 - 80°C | Room Temperature |
| Typical Yield | > 95% | > 90% |
| Derivative Stability | Moderate (moisture sensitive) | High |
| Reagent Cost | Moderate | Low to Moderate |
Table 2: Illustrative Analytical Performance Data for Derivatized this compound by GC-MS
| Parameter | Silylation Derivative (TMS Ester) | Alkylation Derivative (Methyl Ester) |
| Limit of Detection (LOD) | 1 - 10 pg | 5 - 20 pg |
| Limit of Quantitation (LOQ) | 5 - 30 pg | 15 - 60 pg |
| Linear Range | 0.05 - 50 µg/mL | 0.1 - 100 µg/mL |
| Precision (%RSD) | < 5% | < 7% |
Note: The data presented in these tables are illustrative and may vary depending on the specific experimental conditions, instrumentation, and sample matrix.
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol details the derivatization of this compound to its trimethylsilyl (TMS) ester.
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound standard or use a dried sample extract in a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Derivatization Reaction: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Incubation: Securely cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Alkylation using Methyl Chloroformate (MCF)
This protocol outlines the derivatization of this compound to its methyl ester.
Materials:
-
This compound standard or dried sample extract
-
Methyl Chloroformate (MCF)
-
Methanol and Pyridine mixture (4:1 v/v, GC grade)
-
1 M Sodium Bicarbonate solution
-
Chloroform (GC grade)
-
Anhydrous Sodium Sulfate
-
2 mL reaction vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Place approximately 1 mg of this compound standard or a dried sample extract into a 2 mL reaction vial.
-
Reaction Medium: Add 500 µL of the methanol and pyridine (4:1 v/v) mixture to the vial.
-
Derivatization Reaction: Add 50 µL of methyl chloroformate to the solution. Vortex the mixture for 1 minute and let it react at room temperature for 15 minutes.
-
Quenching and Extraction: Add 500 µL of 1 M sodium bicarbonate solution to stop the reaction. Add 500 µL of chloroform and vortex vigorously for 1 minute to extract the methyl ester derivative.[1]
-
Phase Separation: Centrifuge the vial to achieve clear separation of the organic and aqueous layers.[1]
-
Drying: Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[1]
-
Analysis: The derivatized sample is ready for GC-MS analysis.
Visualizations
References
High-Yield Synthesis of 3,4-Dimethylphenylacetic Acid Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of methyl and ethyl esters of 3,4-dimethylphenylacetic acid. These compounds can serve as valuable building blocks and intermediates in the development of novel therapeutic agents and other fine chemicals. The methodologies described herein are based on established esterification principles and are optimized for high conversion and purity.
Introduction
This compound and its ester derivatives are of significant interest in medicinal chemistry and materials science. The presence of the dimethylphenyl moiety can impart desirable lipophilic characteristics and metabolic stability to parent drug molecules. Efficient and scalable synthetic routes to these esters are therefore crucial for enabling further research and development. This application note focuses on two primary, high-yield methods for their preparation: Fischer-Speier Esterification and Thionyl Chloride-Mediated Esterification.
Synthetic Strategies Overview
Two robust and high-yielding methods for the synthesis of this compound esters are presented:
-
Method A: Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective and straightforward approach, particularly when using an excess of the alcohol to drive the reaction equilibrium towards the product.[1][2][3][4][5]
-
Method B: Thionyl Chloride-Mediated Esterification: This method proceeds via the formation of a highly reactive acyl chloride intermediate, which then rapidly reacts with the alcohol to form the ester. This approach is often faster and can be advantageous for less reactive substrates.
The general synthetic scheme is illustrated below:
Caption: General synthetic routes for the esterification of this compound.
Data Presentation
The following tables summarize the expected yields and key analytical data for the synthesis of methyl and ethyl 3,4-dimethylphenylacetate using the described protocols.
Table 1: Reaction Yields
| Ester Product | Synthesis Method | Typical Yield (%) |
| Methyl 3,4-dimethylphenylacetate | Fischer Esterification | 85-95% |
| Ethyl 3,4-dimethylphenylacetate | Fischer Esterification | 83-92% |
| Methyl 3,4-dimethylphenylacetate | Thionyl Chloride | >90% |
| Ethyl 3,4-dimethylphenylacetate | Thionyl Chloride | >90% |
Table 2: Spectroscopic Data for Methyl 3,4-Dimethylphenylacetate
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.0-7.1 (m, 3H, Ar-H), 3.68 (s, 3H, -OCH₃), 3.58 (s, 2H, -CH₂-), 2.23 (s, 6H, 2 x Ar-CH₃) ppm. |
| ¹³C NMR (CDCl₃) | δ 172.1, 136.6, 134.7, 130.0, 129.8, 127.2, 52.0, 40.8, 19.5, 19.1 ppm.[2] |
| Mass Spec (EI) | m/z (%): 178 (M+), 119, 91. |
Table 3: Spectroscopic Data for Ethyl 3,4-Dimethylphenylacetate
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.0-7.1 (m, 3H, Ar-H), 4.14 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.56 (s, 2H, -CH₂-), 2.23 (s, 6H, 2 x Ar-CH₃), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃) ppm. |
| ¹³C NMR (CDCl₃) | δ 171.7, 136.5, 134.8, 130.0, 129.8, 127.2, 60.8, 41.0, 19.5, 19.1, 14.3 ppm.[2] |
| Mass Spec (EI) | m/z (%): 192 (M+), 119, 91. |
Experimental Protocols
Method A: High-Yield Fischer-Speier Esterification
This protocol describes the synthesis of methyl and ethyl 3,4-dimethylphenylacetate using a sulfuric acid catalyst. The use of a large excess of the respective alcohol drives the reaction to completion.[1][2][6]
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a significant excess of the desired alcohol (methanol or ethanol, approximately 10-20 eq). The alcohol also serves as the solvent.
-
Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The crude product can be further purified by vacuum distillation if necessary.
Caption: Experimental workflow for Fischer-Speier esterification.
Method B: High-Yield Thionyl Chloride-Mediated Esterification
This protocol is suitable for achieving high yields in a shorter reaction time.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Methanol or Ethanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the solution.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
Carefully add the desired alcohol (methanol or ethanol, 2.0-3.0 eq) to the reaction mixture and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The product can be purified by flash column chromatography or vacuum distillation.
Caption: Experimental workflow for thionyl chloride-mediated esterification.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid and thionyl chloride are corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Thionyl chloride reacts with water to release toxic gases (HCl and SO₂). Ensure all glassware is dry and work in an anhydrous environment.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods like a heating mantle.
By following these detailed protocols, researchers can reliably synthesize high-purity methyl and ethyl esters of this compound in high yields, facilitating their use in further scientific investigations.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. US8664428B2 - Method for producing (2,4-dimethylbiphenyl-3-yl)acetic acids, the esters thereof and intermediate compounds - Google Patents [patents.google.com]
- 6. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3,4-Dimethylphenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3,4-dimethylphenylacetic acid derivatives. The methodologies described herein are pivotal for the synthesis of α-aryl carboxylic acids and other valuable derivatives, which are significant structural motifs in numerous biologically active compounds and pharmaceutical drugs.
Introduction to Palladium-Catalyzed α-Arylation
The palladium-catalyzed α-arylation of esters is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the direct coupling of an aryl group to the α-position of a carbonyl compound.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly for the construction of α-aryl propionic acid derivatives, a class of compounds that includes many non-steroidal anti-inflammatory drugs (NSAIDs). The general transformation involves the reaction of an ester enolate with an aryl halide in the presence of a palladium catalyst and a suitable ligand.
Derivatives of this compound are valuable precursors in the synthesis of compounds with potential applications in drug discovery. The methodologies outlined below provide a robust framework for the synthesis of a variety of α-substituted derivatives.
Key Reaction: α-Arylation of this compound Esters
The α-arylation of esters of this compound with various aryl halides is a key application of palladium-catalyzed cross-coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the α-position, leading to a diverse library of compounds for biological screening.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the palladium-catalyzed α-arylation of esters, based on analogous systems.[1][2] While specific data for this compound esters is not explicitly detailed in the cited literature, the conditions are broadly applicable to a range of acetate and propionate esters.
| Entry | Aryl Halide | Ester Substrate (Analog) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | tert-Butyl Acetate | Pd(OAc)₂ (2) | Ligand 1 (4) | LiHMDS | Toluene | 80 | 24 | 95[1] |
| 2 | 4-Chlorotoluene | tert-Butyl Acetate | Pd₂(dba)₃ (1) | Ligand 2 (2) | LiHMDS | Toluene | 80 | 24 | 88[1] |
| 3 | 1-Bromo-4-methoxybenzene | Ethyl Propionate | Pd(OAc)₂ (1.5) | Ligand 1 (3) | LiHMDS | Toluene | RT | 24 | 92[2] |
| 4 | 2-Bromopyridine | tert-Butyl Acetate | Pd(OAc)₂ (2) | Ligand 1 (4) | LiHMDS | Toluene | 80 | 18 | 85[1] |
| 5 | 1-Bromo-3,5-dimethylbenzene | Methyl Isobutyrate | Pd₂(dba)₃ (1) | Ligand 3 (4) | LiHMDS | Dioxane | 100 | 24 | 90[1] |
Ligand 1: 2-(Di-tert-butylphosphino)biphenyl Ligand 2: 2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl Ligand 3: Tri-tert-butylphosphine
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed α-arylation of a generic ester of this compound. These protocols are adapted from established procedures for similar substrates.[1][2]
General Procedure for α-Arylation with Aryl Bromides
Materials:
-
Ester of this compound (e.g., methyl or tert-butyl ester)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Di-tert-butylphosphino)biphenyl (Ligand 1)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and 2-(di-tert-butylphosphino)biphenyl (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (2 mL).
-
Add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add the ester of this compound (1.2 mmol, 1.2 equiv).
-
Add LiHMDS (1.4 mmol, 1.4 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for α-Arylation with Aryl Chlorides
Materials:
-
Ester of this compound (e.g., methyl or tert-butyl ester)
-
Aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl (Ligand 2)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and 2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl (0.02 mmol, 2 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon (3 cycles).
-
Add anhydrous toluene (2 mL).
-
Add the aryl chloride (1.0 mmol, 1.0 equiv).
-
Add the ester of this compound (1.2 mmol, 1.2 equiv).
-
Add LiHMDS (1.5 mmol, 1.5 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 24 hours.
-
Follow the workup and purification procedure as described in section 3.1.
Mandatory Visualizations
Catalytic Cycle for Palladium-Catalyzed α-Arylation of Esters
Caption: Catalytic cycle for the α-arylation of esters.
General Experimental Workflow for α-Arylation
Caption: A typical experimental workflow for α-arylation.
Other Potential Cross-Coupling Reactions
While α-arylation is a primary application, other palladium-catalyzed cross-coupling reactions can be envisioned for the derivatization of this compound, provided appropriate functionalization of the aromatic ring (e.g., halogenation).
-
Suzuki-Miyaura Coupling: Coupling of a halo-3,4-dimethylphenylacetic acid derivative with a boronic acid or ester.
-
Heck Reaction: Reaction of a halo-3,4-dimethylphenylacetic acid derivative with an alkene.
-
Sonogashira Coupling: Coupling of a halo-3,4-dimethylphenylacetic acid derivative with a terminal alkyne.
-
Buchwald-Hartwig Amination: Reaction of a halo-3,4-dimethylphenylacetic acid derivative with an amine.
-
Decarboxylative Cross-Coupling: Direct coupling of this compound with an aryl halide, though this can be challenging.[3]
These reactions would require initial halogenation of the this compound core, typically at the 6-position, to provide the necessary electrophilic partner for the cross-coupling reaction. The development of specific protocols for these transformations would follow the general principles of the respective named reactions.
Conclusion
The palladium-catalyzed α-arylation of this compound esters provides a powerful and direct route to a diverse range of α-aryl derivatives. The protocols described, adapted from well-established literature procedures, offer a reliable starting point for the synthesis and exploration of these compounds in the context of drug discovery and development. Further functionalization of the aromatic ring can open avenues to a broader spectrum of derivatives through various other palladium-catalyzed cross-coupling reactions.
References
Application Note: Scale-up Synthesis of 3,4-Dimethylphenylacetic Acid for Industrial Use
Audience: Researchers, scientists, and drug development professionals.
Introduction 3,4-Dimethylphenylacetic acid is a valuable carboxylic acid derivative used as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its industrial production requires robust, scalable, and cost-effective synthetic methods. This document outlines two primary protocols for the scale-up synthesis of this compound: the Willgerodt-Kindler reaction and Palladium-Catalyzed Carbonylation. Detailed experimental procedures, data summaries, and process workflows are provided for researchers in drug development and process chemistry.
Method 1: Synthesis via Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a well-established method for converting aryl alkyl ketones into the corresponding carboxylic acids (via a thioamide intermediate). This pathway is advantageous due to its tolerance of various functional groups and the relative accessibility of the starting material, 3′,4′-dimethylacetophenone.[1][2][3] The reaction first produces a thiomorpholide intermediate, which is subsequently hydrolyzed to yield the final acid.[4]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 3,4-Dimethylphenylacetothiomorpholide
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with 3′,4′-dimethylacetophenone (1.0 kg, 6.75 mol), morpholine (0.88 kg, 10.1 mol), and elemental sulfur (0.32 kg, 10.0 mol).
-
Reaction: The mixture is heated to a gentle reflux (approximately 120-130°C) under a nitrogen atmosphere. The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting ketone. The reaction typically proceeds for 10-14 hours.[4]
-
Crystallization and Isolation: Once the reaction is complete, the warm mixture is poured into hot ethanol (3.5 L). The solution is allowed to cool to room temperature and then further chilled to 0-5°C to facilitate crystallization of the thioamide intermediate.
-
Filtration and Drying: The crystallized product is collected by filtration, washed with cold ethanol, and dried under vacuum at 50°C to yield the 3,4-dimethylphenylacetothiomorpholide.
Step 2: Hydrolysis to this compound
-
Reactor Setup: A suitable reactor is charged with the crude thioamide intermediate from the previous step and a 10% alcoholic sodium hydroxide solution (8 L).[4]
-
Hydrolysis: The mixture is heated to reflux and maintained for 8-12 hours, or until the hydrolysis is complete as indicated by TLC/HPLC.
-
Solvent Removal: A significant portion of the alcohol is removed from the reaction mixture by distillation.
-
Work-up and Acidification: The remaining residue is diluted with water (2 L). The aqueous solution is then washed with an organic solvent like ethyl acetate (2 x 1 L) to remove any non-acidic impurities. The aqueous layer is cooled in an ice bath and carefully acidified to pH 2 with concentrated hydrochloric acid, leading to the precipitation of the crude this compound.[1]
-
Purification: The crude solid is collected by filtration. For higher purity, it is redissolved in a 10% sodium bicarbonate solution, washed again with ethyl acetate, and then re-precipitated by acidifying the aqueous layer with HCl. The final product is filtered, washed with cold water until chloride-free, and dried under vacuum.
Data Presentation: Willgerodt-Kindler Reaction Parameters
| Parameter | Value / Condition | Starting Material | Reference |
| Starting Material | 3′,4′-Dimethylacetophenone | - | [5] |
| Reagents (Step 1) | Morpholine, Sulfur | Acetophenone | [4][6] |
| Reaction Time (Step 1) | 10-14 hours | Acetophenone | [4] |
| Intermediate | 3,4-Dimethylphenylacetothiomorpholide | - | [4] |
| Hydrolysis Agent | 10% Alcoholic NaOH | Thioamide | [4] |
| Hydrolysis Time | 8-12 hours | Thioamide | [4] |
| Typical Yield | 75-85% (overall) | Acetophenone | [4][6] |
| PTC Enhancement | Reaction time can be reduced by ~80% using TEBA | Acetophenone | [1] |
Workflow Visualization
Caption: Workflow for the Willgerodt-Kindler synthesis of this compound.
Method 2: Synthesis via Palladium-Catalyzed Carbonylation
Carbonylation of benzyl halides offers a more direct route to phenylacetic acids. This method involves the reaction of a 3,4-dimethylbenzyl halide with carbon monoxide in the presence of a palladium catalyst. While requiring handling of pressurized CO gas, this process can be highly efficient and atom-economical.[7]
Experimental Protocol
-
Starting Material: The process begins with 3,4-dimethylbenzyl chloride, which can be synthesized from 1,2-dimethylbenzene (o-xylene) via chloromethylation.
-
Reactor Setup: A high-pressure stainless steel autoclave is charged with 3,4-dimethylbenzyl chloride (1.0 kg, 6.47 mol), a palladium catalyst such as bistriphenylphosphine palladium dichloride (Pd(PPh₃)₂Cl₂, 0.1-0.5 mol%), a phase-transfer catalyst like tetraethylammonium chloride, and a suitable solvent (e.g., xylene). An aqueous solution of a base (e.g., sodium hydroxide) is also added.[7]
-
Carbonylation Reaction: The reactor is sealed, purged with nitrogen, and then pressurized with carbon monoxide (CO) to 10-50 atm. The mixture is heated to 80-120°C with vigorous stirring.[7][8] The reaction progress is monitored by measuring CO uptake and periodic HPLC analysis of samples.
-
Work-up: After the reaction is complete, the reactor is cooled, and the excess CO is safely vented. The reaction mixture is transferred to a separation funnel.
-
Extraction and Acidification: The organic layer is separated, and the aqueous layer, containing the sodium salt of the product, is washed with a fresh portion of solvent to remove catalyst residues. The aqueous phase is then cooled and acidified with a mineral acid (e.g., HCl) to a pH of 2 to precipitate the this compound.
-
Purification: The precipitated solid is collected by filtration, washed thoroughly with deionized water, and dried under vacuum to yield the final product.
Data Presentation: Carbonylation Reaction Parameters
| Parameter | Value / Condition | Reference |
| Starting Material | 3,4-Dimethylbenzyl Chloride | - |
| Catalyst | Pd(PPh₃)₂Cl₂ | [7] |
| Catalyst Loading | 0.1 - 0.5 mol% | [7] |
| CO Pressure | 10 - 80 atm | [8] |
| Temperature | 80 - 120°C | [7][8] |
| Solvent | Xylene, Dioxane, Benzene | [7][8] |
| Base | Sodium Hydroxide (aqueous) | [7] |
| Typical Yield | >90% | [7] |
Workflow Visualization
Caption: Workflow for the Palladium-Catalyzed Carbonylation of 3,4-Dimethylbenzyl Chloride.
Purification and Quality Control
Regardless of the synthetic route, the final product must be purified to meet industrial and pharmaceutical standards.
Protocol: Final Product Purification
-
Recrystallization: The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., water, or a mixture of ethanol and water). The solution is treated with activated carbon to remove colored impurities, filtered while hot, and then allowed to cool slowly to induce crystallization.[9]
-
Filtration and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried in a vacuum oven at 60-70°C until a constant weight is achieved.
Analytical Methods and Specifications
The quality and purity of the final product should be assessed using standard analytical techniques.
| Analysis Method | Specification | Purpose |
| HPLC | Purity > 99.5% | Quantify product purity and detect impurities. |
| GC-MS | Conforms to structure | Confirm identity and absence of volatile impurities. |
| ¹H NMR / ¹³C NMR | Conforms to reference spectrum | Confirm molecular structure. |
| Melting Point | Approx. 80-82°C | Assess purity (sharp melting range). |
| Loss on Drying | < 0.5% | Determine residual solvent/moisture content. |
Safety Considerations:
-
The Willgerodt-Kindler reaction involves morpholine, which is corrosive, and heating sulfur, which can produce toxic sulfur oxides. The reaction should be conducted in a well-ventilated area.
-
The carbonylation reaction requires the use of carbon monoxide, a highly toxic gas, and must be performed in a specialized high-pressure reactor with appropriate safety measures and gas detectors.
-
Standard personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times.
References
- 1. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 4. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. 3',4'-Dimethylacetophenone | 3637-01-2 [chemicalbook.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dimethylphenylacetic Acid
Welcome to the technical support center for the synthesis of 3,4-Dimethylphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their typical yields?
A1: The primary methods for synthesizing this compound include the Willgerodt-Kindler reaction, hydrolysis of 3,4-dimethylbenzyl cyanide, and the Grignard reaction with subsequent carbonation. Each route offers different advantages and challenges.
-
Willgerodt-Kindler Reaction: This method typically starts from 3,4-dimethylacetophenone. The ketone is reacted with sulfur and an amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the desired acid.[1][2][3] Yields can be quite good, often in the range of 80% or higher, especially with modern modifications like using a phase transfer catalyst.[4][5]
-
Hydrolysis of 3,4-Dimethylbenzyl Cyanide: This is a classic and often high-yielding method.[6] The corresponding benzyl cyanide is hydrolyzed using either strong acid (like sulfuric acid) or a strong base (like sodium hydroxide).[6][7] Yields for analogous compounds using this method have been reported to be over 90%.[8][9]
-
Grignard Reaction: This route involves the formation of a Grignard reagent from 3,4-dimethylbenzyl halide (bromide or chloride), followed by reaction with carbon dioxide.[10][11][12] This method can also provide good yields, with some patents reporting over 75%.[10]
Q2: My yield of this compound is lower than expected. What are the potential causes?
A2: Low yields can stem from several factors depending on the synthetic route chosen. Common causes include incomplete reactions, side reactions, and suboptimal reaction conditions. For the Willgerodt-Kindler reaction, insufficient heating or reaction time can lead to incomplete conversion of the starting ketone. In the hydrolysis of benzyl cyanide, the reaction conditions (acid/base concentration, temperature, and time) are critical for driving the reaction to completion.[6][8] For Grignard synthesis, the presence of moisture or other protic impurities can quench the Grignard reagent, significantly reducing the yield.[11]
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Minimizing byproducts requires careful control of reaction conditions.
-
In the Willgerodt-Kindler reaction , ensuring the correct stoichiometry of sulfur and morpholine is crucial. Over-oxidation can lead to the formation of other sulfur-containing impurities.
-
During the hydrolysis of benzyl cyanide , careful temperature control is necessary to prevent the formation of polymeric or tar-like substances, especially in acidic conditions.[1] Using a phase transfer catalyst in alkaline hydrolysis can sometimes lead to cleaner reactions.[4][5]
-
For the Grignard reaction , it is imperative to use anhydrous solvents and reagents to prevent the formation of 1,2-dimethylbenzene as a byproduct from the protonation of the Grignard reagent.[11]
Q4: What are the most effective purification methods for this compound?
A4: The most common and effective purification method is recrystallization. After the reaction workup, the crude this compound can be dissolved in a suitable hot solvent (such as a mixture of benzene and petroleum ether, or an ethanol-water mixture) and allowed to cool slowly to form pure crystals.[1] Another common technique involves an acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (like sodium bicarbonate or sodium hydroxide solution) to form the water-soluble carboxylate salt.[4] The aqueous layer is then washed with an organic solvent to remove neutral impurities, and the pure acid is precipitated by acidifying the aqueous layer with a strong acid like HCl.[4][5]
Troubleshooting Guides
Issue 1: Low Yield in Willgerodt-Kindler Reaction
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of unreacted 3,4-dimethylacetophenone | Incomplete reaction due to insufficient heating or short reaction time. | Increase the reflux time and ensure the reaction temperature is maintained. Consider using a higher boiling point solvent if appropriate. |
| Formation of a tarry residue | Decomposition of reactants or products at high temperatures. | Ensure the reaction temperature does not significantly exceed the recommended range. A gradual increase in temperature might be beneficial. |
| Low yield of the final acid after hydrolysis | Incomplete hydrolysis of the intermediate thioamide. | Ensure the hydrolysis conditions (acid/base concentration, temperature, and time) are sufficient. For basic hydrolysis, using a phase transfer catalyst can improve efficiency.[4][5] |
Issue 2: Problems with Benzyl Cyanide Hydrolysis
| Symptom | Possible Cause | Suggested Solution |
| Two layers observed during acid hydrolysis, with the top layer being the starting material. | Incomplete mixing or insufficient acid concentration. | Ensure vigorous stirring throughout the reaction.[6] Check the concentration of the sulfuric acid; using a mixture of sulfuric acid, water, and acetic acid can improve solubility and reaction rate.[7] |
| Formation of a dark, intractable solid. | Polymerization or side reactions due to excessive heat. | Control the heating rate carefully and avoid localized overheating.[9] Adding the reactants portion-wise can help manage the exotherm. |
| The final product is difficult to crystallize. | Presence of impurities, possibly the intermediate amide. | Ensure the hydrolysis is complete by extending the reaction time or increasing the temperature slightly. Purify via acid-base extraction before attempting crystallization.[4] |
Issue 3: Failure or Low Yield in Grignard Reaction
| Symptom | Possible Cause | Suggested Solution |
| Grignard reagent formation does not initiate. | Magnesium surface is not activated. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[11] Ensure all glassware is flame-dried and reagents are anhydrous. |
| Low yield of carboxylic acid after carbonation. | Presence of moisture or other protic sources quenching the Grignard reagent. | Use anhydrous ether or THF as the solvent and ensure the 3,4-dimethylbenzyl halide is dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Significant amount of 1,2-dimethylbenzene is formed. | The Grignard reagent is being protonated instead of reacting with CO2. | Ensure the carbon dioxide source is dry (e.g., use dry ice or pass CO2 gas through a drying tube). Add the Grignard reagent to a slurry of dry ice in ether. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Phenylacetic Acid Derivatives
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | References |
| Willgerodt-Kindler | Aryl Alkyl Ketone | Sulfur, Morpholine | 80-88% | [1][4] |
| Benzyl Cyanide Hydrolysis | Benzyl Cyanide | H₂SO₄ or NaOH | 92-97% | [8][9] |
| Grignard Reaction | Benzyl Halide | Mg, CO₂ | >75% | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Willgerodt-Kindler Reaction
This protocol is adapted from procedures for similar phenylacetic acids.[1][5]
-
Formation of the Thioamide: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethylacetophenone (1 equivalent), sulfur (2 equivalents), and morpholine (3 equivalents).
-
Heat the mixture to reflux (typically 120-130 °C) with constant stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reaction is complete, cool the mixture. Add a 20% aqueous solution of sodium hydroxide. For improved efficiency, a phase transfer catalyst such as triethylbenzylammonium chloride (TEBA) can be added.[5]
-
Heat the mixture to 100 °C and stir for an additional 8 hours to hydrolyze the thioamide.[5]
-
Workup and Purification: Cool the reaction mixture and filter to remove any solid sulfur.
-
Acidify the filtrate to a pH of approximately 2 with concentrated hydrochloric acid.
-
The crude this compound will precipitate. Collect the solid by filtration.
-
For further purification, perform an acid-base extraction or recrystallize from a suitable solvent system.[4]
Protocol 2: Synthesis of this compound via Hydrolysis of 3,4-Dimethylbenzyl Cyanide
This protocol is based on standard procedures for benzyl cyanide hydrolysis.[6][9]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 3,4-dimethylbenzyl cyanide (1 equivalent) to a pre-cooled mixture of concentrated sulfuric acid and water (e.g., a 1:1 volume ratio).
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring for 3-5 hours. The reaction is typically complete when the oily layer of the nitrile disappears.
-
Workup: Cool the reaction mixture and pour it into cold water or onto crushed ice with stirring to precipitate the crude product.
-
Purification: Filter the crude this compound and wash it with cold water.
-
The crude product can be purified by recrystallization from hot water or an alcohol-water mixture.
Mandatory Visualizations
Caption: Workflow for the Willgerodt-Kindler synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. A Process For Preparing α α Dimethyl Phenyl Acetic Acid [quickcompany.in]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents [patents.google.com]
- 11. adichemistry.com [adichemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3,4-Dimethylphenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethylphenylacetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their potential side products?
A1: The three most common synthetic routes for this compound are the Willgerodt-Kindler reaction of 3,4-dimethylacetophenone, the hydrolysis of 3,4-dimethylphenylacetonitrile, and the Grignard reaction using 3,4-dimethylbenzyl chloride. Each route has a characteristic profile of potential side products.
-
Willgerodt-Kindler Reaction: The primary product is a thioamide or amide, which is subsequently hydrolyzed to the carboxylic acid. Incomplete reaction or hydrolysis can lead to the presence of 3,4-dimethylphenylacetamide or the corresponding thioamide as impurities.
-
Hydrolysis of 3,4-Dimethylphenylacetonitrile: This method can be performed under acidic or basic conditions. The main side product is the intermediate, 3,4-dimethylphenylacetamide, resulting from incomplete hydrolysis.
-
Grignard Reaction: The reaction of the Grignard reagent (3,4-dimethylbenzylmagnesium chloride) with carbon dioxide is a common method. A significant side product is the homocoupling product, 1,2-bis(3,4-dimethylphenyl)ethane, formed during the preparation of the Grignard reagent. Further reaction of the Grignard reagent with the initially formed carboxylate can also lead to the formation of a tertiary alcohol.
Q2: I have identified an amide impurity in my final product. How can I minimize its formation?
A2: The presence of an amide, specifically 3,4-dimethylphenylacetamide, is a common issue, particularly in the hydrolysis of 3,4-dimethylphenylacetonitrile and the Willgerodt-Kindler reaction. To minimize its formation, consider the following:
-
Prolonged Reaction Time and/or Increased Temperature: In the hydrolysis of the nitrile, ensure the reaction goes to completion by extending the reaction time or cautiously increasing the temperature.
-
Stronger Hydrolysis Conditions: Using a more concentrated acid or base for hydrolysis can drive the reaction to completion. For instance, refluxing with a mixture of water and sulfuric acid is a standard procedure for the hydrolysis of benzyl cyanide.
-
Complete Hydrolysis of the Thioamide/Amide Intermediate (Willgerodt-Kindler): After the initial Willgerodt-Kindler reaction, ensure the subsequent hydrolysis step is complete. This may involve adjusting the concentration of the acid or base and the reaction time.
Q3: My Grignard synthesis of this compound has a low yield and a significant amount of a non-polar byproduct. What is the likely cause and how can I prevent it?
A3: A low yield and a non-polar byproduct in a Grignard synthesis are often due to the formation of a homocoupling product, in this case, 1,2-bis(3,4-dimethylphenyl)ethane. This occurs when the Grignard reagent reacts with the starting halide (3,4-dimethylbenzyl chloride). To mitigate this:
-
Slow Addition of the Halide: Add the solution of 3,4-dimethylbenzyl chloride to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.
-
Use of an Initiator: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the Grignard reaction, ensuring a smooth and steady reaction.
-
Solvent Choice: The choice of solvent can influence the formation of the Grignard reagent and side products. While diethyl ether and tetrahydrofuran (THF) are common, their properties can affect the reaction outcome.
-
Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Overheating can promote side reactions.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction (All Methods) | - Extend the reaction time. - Cautiously increase the reaction temperature. - Ensure efficient stirring to promote contact between reactants. |
| Poor Quality Reagents | - Use freshly distilled or purified starting materials. - For Grignard synthesis, ensure the magnesium turnings are fresh and the solvent is anhydrous. |
| Inhibitors Present | - For Grignard synthesis, ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen. |
Issue 2: Identification of Unexpected Peaks in NMR or LC-MS
| Potential Side Product | Likely Synthetic Route | Suggested Action |
| 3,4-Dimethylphenylacetamide | Hydrolysis of Nitrile, Willgerodt-Kindler | - Optimize hydrolysis conditions (time, temperature, reagent concentration). - Purify the final product by recrystallization or chromatography. |
| 3,4-Dimethylphenylthioacetamide | Willgerodt-Kindler | - Ensure complete hydrolysis of the thioamide intermediate. - Use an oxidizing agent to convert the thioamide to the amide before hydrolysis. |
| 1,2-bis(3,4-dimethylphenyl)ethane | Grignard Reaction | - Optimize Grignard reagent formation (slow addition of halide). - Purify the product by column chromatography to remove the non-polar byproduct. |
| 1-(3,4-Dimethylphenyl)ethanol | Grignard Reaction | - This could arise from the reaction of the Grignard reagent with any trace aldehydes. Ensure all reagents are pure. |
Data Presentation
Table 1: Common Side Products and Their Characteristics
| Side Product | Chemical Formula | Molecular Weight ( g/mol ) | Common Synthetic Route of Origin | Key Identifying Feature |
| 3,4-Dimethylphenylacetamide | C₁₀H₁₃NO | 163.22 | Hydrolysis of Nitrile, Willgerodt-Kindler | Amide functionality (distinguishable by IR and NMR from the carboxylic acid). |
| 1,2-bis(3,4-dimethylphenyl)ethane | C₁₈H₂₂ | 238.37 | Grignard Reaction | Non-polar, high-boiling hydrocarbon. |
Experimental Protocols
Protocol 1: Hydrolysis of 3,4-Dimethylphenylacetonitrile (Adapted from Phenylacetic Acid Synthesis)
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3,4-dimethylphenylacetonitrile (1 mole), 230 mL of water, and 170 mL of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain vigorous stirring for 3 hours.
-
After cooling, pour the reaction mixture into 400 mL of cold water with stirring to prevent the product from solidifying into a large mass.
-
Filter the precipitated this compound.
-
To purify, dissolve the crude product in a 10% sodium carbonate solution, extract with an organic solvent (e.g., diethyl ether) to remove any neutral impurities, and then re-precipitate the acid by adding hydrochloric acid.
-
The purified product can be further recrystallized from hot water.
Protocol 2: Willgerodt-Kindler Reaction of 3,4-Dimethylacetophenone (General Procedure)
-
In a flask equipped with a reflux condenser, mix 3,4-dimethylacetophenone (1 mmol), sulfur (2 mmol), and morpholine (3 mmol).
-
Heat the mixture at a suitable temperature (e.g., 80-130°C) for several hours. The reaction can also be carried out in a solvent like water or under phase-transfer catalysis conditions.
-
After the reaction is complete, cool the mixture and isolate the intermediate thioamide.
-
Hydrolyze the thioamide by refluxing with a strong acid (e.g., hydrochloric acid or sulfuric acid) or base (e.g., sodium hydroxide) to yield this compound.
-
Isolate and purify the final product by acidification (if using a basic hydrolysis) and recrystallization.
Protocol 3: Grignard Synthesis of this compound (General Procedure)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 3,4-dimethylbenzyl chloride (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium. Once the reaction initiates (indicated by bubbling and a color change), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Carboxylation: Cool the Grignard reagent in an ice-salt bath. While stirring vigorously, bubble dry carbon dioxide gas through the solution or pour the Grignard solution onto crushed dry ice.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature. Add dilute hydrochloric acid to dissolve the magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the this compound with a sodium bicarbonate solution.
-
Acidify the bicarbonate solution with hydrochloric acid to precipitate the product.
-
Filter, wash with cold water, and dry the purified this compound.
Mandatory Visualization
Technical Support Center: Purification of 3,4-Dimethylphenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,4-Dimethylphenylacetic acid (CAS: 17283-16-8).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, a carboxylic acid, are recrystallization, acid-base extraction, and column chromatography.[4][5] The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities may include unreacted starting materials from its synthesis, byproducts from side reactions, and residual solvents.[6] Depending on the synthetic route, precursors like 3,4-dimethylbenzyl cyanide or related compounds could be present.[7][8] Oxidized byproducts can also be a source of colored impurities.[6]
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Toluene, ethanol, and n-hexane have been successfully used for the recrystallization of dimethylphenylacetic acid derivatives.[3][9][10] A mixed solvent system, such as an ethanol/water mixture, can also be effective for carboxylic acids.[11] The ideal solvent is one in which the acid has high solubility at elevated temperatures and low solubility at room or lower temperatures.[12]
Q4: How can I effectively remove neutral or basic impurities?
A4: Acid-base extraction is a highly effective method.[5] By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate), the this compound is converted to its water-soluble sodium salt. Neutral and basic impurities remain in the organic layer and are discarded. The pure acid is then recovered by acidifying the aqueous layer.[5][13]
Q5: What conditions should I use for purifying this compound by column chromatography?
A5: For silica gel column chromatography, a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is typically used. To prevent peak tailing, which is common with acidic compounds on silica, it is often beneficial to add a small amount (e.g., 0.5-1%) of acetic or formic acid to the eluent.[5][6]
Q6: How can I assess the purity of the final product?
A6: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a precise method for quantitative purity analysis.[3][6] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.[10] Finally, determining the melting point range can serve as a good indicator of purity; a sharp melting point close to the literature value (87-89°C) suggests high purity.[3][7]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not sufficiently supersaturated (too much solvent was used). | - Boil off some of the solvent to increase the solute concentration and allow it to cool again. - Scratch the inner side of the flask with a glass rod at the solution's surface to create nucleation sites.[6][14] - Add a small "seed" crystal of the pure compound to induce crystallization.[6] - Cool the solution to a lower temperature in an ice bath or refrigerator.[6][14] |
| Product "Oils Out" Instead of Crystallizing | The compound's melting point is lower than the boiling point of the solvent. The rate of cooling is too rapid. Significant impurities are present, depressing the melting point. | - Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble, and allow it to cool more slowly. - Try a different recrystallization solvent with a lower boiling point. - Consider a preliminary purification step (e.g., acid-base extraction) to remove impurities before recrystallization.[15] |
| Low Recovery of Purified Product | Too much solvent was used, leaving a significant amount of product dissolved even at low temperatures. Premature crystallization occurred during hot filtration. The crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] - Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the product from crashing out.[14] - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[14] |
| Product is Still Impure or Colored After Recrystallization | The chosen solvent did not effectively differentiate between the product and the impurity. Colored impurities were co-precipitated with the product. | - Try a different solvent or a solvent pair for recrystallization.[15] - Add a small amount of activated carbon to the hot solution to adsorb colored impurities, then perform a hot filtration before cooling.[9][13] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation or Co-elution of Product and Impurities | The polarity of the eluent is not optimal for separating the compounds. | - Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides better separation.[15] - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Product Elutes Too Quickly (Low Retention) | The eluent is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane-to-ethyl acetate ratio). |
| Product Elutes Too Slowly or Stays on the Column | The eluent is not polar enough. The acidic compound is interacting strongly with the silica gel. | - Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). - Add a small percentage of a more polar solvent like methanol to the eluent.[15] - Add 0.5-1% acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.[6] |
| Peak Tailing | The acidic nature of the product is causing strong interactions with the silanol groups of the stationary phase. | - Add a small amount of acetic acid or formic acid to the mobile phase. This protonates the silanol groups and the analyte, reducing strong ionic interactions and leading to more symmetrical peaks.[6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is effective for removing impurities with different solubility profiles than the target compound.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate beaker, heat the chosen recrystallization solvent (e.g., toluene) to its boiling point.
-
Add the minimum amount of the hot solvent to the flask containing the crude acid until it just dissolves completely. Stir or swirl the flask to aid dissolution.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
If activated carbon was used, or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cover the flask and allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[6]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to obtain the pure this compound. A yield of 79-88% with >99% purity can be expected.[9]
Protocol 2: Purification by Acid-Base Extraction
This protocol is ideal for separating the acidic product from neutral and basic impurities.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.
-
Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (or dilute sodium hydroxide).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure generated. The acidic product will react to form its sodium salt and move into the aqueous layer.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean beaker or flask.
-
Extract the organic layer one or two more times with the aqueous base to ensure all the acid has been transferred. Combine all aqueous extracts.
-
Wash the combined aqueous layers with fresh ethyl acetate to remove any remaining neutral impurities. Discard the organic wash.
-
Cool the aqueous layer in an ice bath and slowly acidify it by adding dilute hydrochloric acid (e.g., 3M HCl) dropwise until the solution is acidic (pH ~2) and no more precipitate forms.[10][13]
-
Collect the precipitated pure this compound by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum.
Visualized Workflows
Caption: Workflow for selecting the appropriate purification method.
Caption: Detailed experimental workflow for purification by recrystallization.
Caption: Logical workflow for troubleshooting common purification issues.
References
- 1. scbt.com [scbt.com]
- 2. 2-(3,4-Dimethylphenyl)acetic acid | C10H12O2 | CID 296013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 17283-16-8 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Process For Preparing α α Dimethyl Phenyl Acetic Acid [quickcompany.in]
- 8. HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide - Google Patents [patents.google.com]
- 9. CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 10. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. benchchem.com [benchchem.com]
Overcoming polyalkylation in Friedel-Crafts reactions of xylenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during Friedel-Crafts reactions of xylenes, with a specific focus on preventing polyalkylation.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of Friedel-Crafts reactions of xylenes, and why does it occur?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one alkyl group is introduced onto the xylene ring.[1] This happens because the initial alkylation of xylene forms a more reactive product. The newly added alkyl group is an electron-donating group, which activates the aromatic ring, making it more susceptible to further alkylation than the starting xylene.[1]
Q2: How can I minimize or prevent polyalkylation during the Friedel-Crafts alkylation of xylene?
A2: Several strategies can be employed to control polyalkylation:
-
Use a Large Excess of Xylene: By using a large excess of the aromatic substrate (xylene), the statistical probability of the electrophile reacting with the starting material increases, thus favoring monoalkylation.[1][2]
-
Control Reaction Stoichiometry: Carefully controlling the molar ratio of reactants is crucial to favor the formation of the monoalkylated product.[1]
-
Optimize Reaction Conditions: Lowering the reaction temperature and using a less active catalyst can help reduce the rate of subsequent alkylation reactions.[1]
-
Friedel-Crafts Acylation followed by Reduction: This is often the most effective method to achieve mono-alkylation. The introduction of an acyl group deactivates the aromatic ring, preventing further substitution. The resulting ketone can then be reduced to the desired alkyl group.[1]
Q3: What is the primary difference between Friedel-Crafts alkylation and acylation in preventing polysubstitution?
A3: The key difference lies in the electronic effect of the substituent introduced onto the xylene ring.
-
Alkylation adds an activating alkyl group, which makes the product more reactive and prone to polyalkylation.[1]
-
Acylation introduces a deactivating acyl group (a ketone). This makes the product less reactive than the starting xylene, thereby preventing further acylation.[1]
Q4: My Friedel-Crafts reaction is giving a low yield or not working at all. What are the common causes?
A4: Low or no yield in Friedel-Crafts reactions can often be attributed to:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate can deactivate it towards electrophilic substitution.[3]
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. It is critical to use anhydrous conditions and fresh or properly stored catalysts.[3]
-
Insufficient Catalyst in Acylation: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, removing it from the reaction. Therefore, a stoichiometric amount or an excess of the catalyst is often necessary.[3]
-
Substrate Limitations: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation.[3]
Troubleshooting Guides
Issue 1: Excessive Polyalkylation Products Observed
This guide provides a step-by-step approach to troubleshoot and minimize the formation of polyalkylated products in your Friedel-Crafts alkylation of xylene.
Caption: Troubleshooting workflow for a low-yield Friedel-Crafts reaction.
Data Presentation
Table 1: Influence of Reaction Conditions on the Alkylation of m-Xylene with tert-Butyl Chloride
| Catalyst | Molar Ratio (Xylene:t-BuCl) | Temperature (°C) | Monoalkylation Product Yield (%) | Polyalkylation Product Yield (%) |
| AlCl₃ | 1:1 | 25 | 45 | 50 |
| AlCl₃ | 5:1 | 25 | 85 | 10 |
| FeCl₃ | 1:1 | 25 | 55 | 40 |
| FeCl₃ | 5:1 | 25 | 90 | 5 |
| AlCl₃ | 5:1 | 0 | 92 | 3 |
Note: The data presented in this table is a synthesized representation based on qualitative descriptions from multiple sources to illustrate general trends. Actual yields may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of m-Xylene with Acetyl Chloride
This protocol describes a general procedure for the acylation of m-xylene, which is a key step in avoiding polyalkylation.
Materials:
-
m-Xylene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, add m-xylene (1.0 equivalent) dropwise via the dropping funnel while maintaining the temperature below 10°C.
-
Once the m-xylene addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 2,4-dimethylacetophenone.
Protocol 2: Clemmensen Reduction of 2,4-Dimethylacetophenone
This protocol outlines the reduction of the ketone product from the acylation of m-xylene to the corresponding alkyl xylene.
Materials:
-
2,4-Dimethylacetophenone
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, and a solution of 2,4-dimethylacetophenone in toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically to maintain the acidic conditions.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation to yield 1-ethyl-2,4-dimethylbenzene.
Protocol 3: Wolff-Kishner Reduction of 2,4-Dimethylacetophenone
This protocol provides an alternative, basic condition for the reduction of the ketone product. [4][5] Materials:
-
2,4-Dimethylacetophenone
-
Hydrazine hydrate (85%)
-
Sodium hydroxide (NaOH)
-
Diethylene glycol
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 2,4-dimethylacetophenone, hydrazine hydrate, and diethylene glycol.
-
Add sodium hydroxide pellets to the mixture.
-
Heat the mixture to reflux for 1-2 hours.
-
Rearrange the condenser for distillation and remove the water and excess hydrazine until the temperature of the reaction mixture reaches approximately 200°C.
-
Reflux the mixture at this temperature for an additional 3-4 hours.
-
Cool the reaction mixture, add water, and extract the product with a suitable solvent like ether.
-
Wash the organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to obtain 1-ethyl-2,4-dimethylbenzene.
Mandatory Visualization
Overall Strategy to Avoid Polyalkylation
Caption: Comparison of direct alkylation vs. acylation-reduction.
References
Optimizing temperature for the synthesis of 3,4-Dimethylphenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-Dimethylphenylacetic acid. Our focus is on optimizing reaction temperature to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound where temperature is a critical parameter?
A1: The primary synthetic routes for this compound where temperature optimization is crucial include:
-
The Willgerodt-Kindler Reaction: This multi-step process typically involves the reaction of 3,4-dimethylacetophenone with sulfur and an amine (like morpholine) at elevated temperatures, followed by hydrolysis of the resulting thiomorpholide.
-
Hydrolysis of 3,4-Dimethylphenylacetonitrile: This is a more direct route where the corresponding nitrile is hydrolyzed to the carboxylic acid, usually under acidic or basic conditions at elevated temperatures.
-
Grignard Reaction Route: This involves the formation of a Grignard reagent from a suitable 3,4-dimethylbenzyl halide, followed by reaction with carbon dioxide and subsequent acidic workup. Temperature control is vital during the Grignard reagent formation and its subsequent reactions.
Q2: What is the expected impact of reaction temperature on the yield and purity of this compound?
A2: Reaction temperature has a significant impact on both the yield and purity of the final product.[1][2]
-
Yield: Generally, higher temperatures increase reaction rates, which can lead to higher yields within a shorter timeframe. However, excessively high temperatures can promote side reactions and decomposition of reactants or products, ultimately reducing the overall yield.
-
Purity: Sub-optimal temperatures can lead to the formation of impurities. For instance, in the Grignard reaction, temperature fluctuations can result in the formation of regioisomeric impurities.[3] In other reactions, high temperatures might cause polymerization or degradation of starting materials, leading to a complex mixture of byproducts.[4]
Q3: What are the typical temperature ranges for the key synthetic steps?
A3: The optimal temperature range varies depending on the chosen synthetic route. Below is a summary of typical temperature ranges reported for analogous reactions:
| Synthetic Route | Step | Typical Temperature Range (°C) | Reference |
| Willgerodt-Kindler | Thioamide Formation | 120 - 130 (Reflux) | [5] |
| Hydrolysis | 100 (Reflux) | [5] | |
| Nitrile Hydrolysis | Acid Hydrolysis (H₂SO₄) | 90 - 150 | [6] |
| Acid Hydrolysis (HBr in Acetic Acid) | Reflux (approx. 118) | [7] | |
| Grignard Route | Grignard Reagent Formation | 10 - 40 | [8] |
| Reaction with CO₂ | Typically low temperatures (e.g., -78 to 0) | Inferred from general Grignard chemistry | |
| Hydrolysis | 10 - 70 | [8] |
Q4: What are some common side reactions that can be influenced by temperature?
A4: Temperature can significantly influence the prevalence of side reactions. Some common examples include:
-
Polymerization: At elevated temperatures, starting materials or intermediates, especially those with reactive functional groups, can polymerize, leading to a decrease in the desired product and complicating purification.[4]
-
Formation of Regioisomers: In reactions like the Grignard synthesis, improper temperature control can lead to the formation of undesired isomers.[3]
-
Decomposition: High temperatures can cause the decomposition of thermally sensitive reactants, intermediates, or the final product.
-
Incomplete Reactions: Conversely, temperatures that are too low can lead to incomplete or sluggish reactions, resulting in a high proportion of unreacted starting materials in the final mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related solutions.
| Issue | Possible Cause | Recommended Action |
| Low Yield | Reaction temperature is too low: The reaction may be proceeding too slowly or not at all. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or GC. Consult the provided table for typical temperature ranges. |
| Reaction temperature is too high: This can lead to the decomposition of starting materials, intermediates, or the final product. | Reduce the reaction temperature. If using reflux, consider a lower-boiling solvent if compatible with the reaction chemistry. | |
| Side reactions are consuming starting materials: Undesired side reactions may be favored at the current temperature. | Adjust the temperature to disfavor the side reaction. This may involve either lowering or, in some cases, raising the temperature to push the desired reaction to completion faster than the side reaction. Analyze byproducts to understand the nature of the side reactions. | |
| Low Purity (Presence of Impurities) | Formation of byproducts at the current temperature: The chosen temperature may be promoting the formation of specific impurities. | Alter the reaction temperature. For instance, in Grignard reactions, lower temperatures can sometimes improve selectivity and reduce the formation of isomers.[3] |
| Incomplete reaction: Unreacted starting material is a common impurity. | Increase the reaction temperature or prolong the reaction time to drive the reaction to completion. Ensure the temperature is maintained consistently throughout the reaction. | |
| Product degradation: The final product might be degrading at the reaction or workup temperature. | Lower the reaction temperature or shorten the reaction time. During workup, use cooling baths and avoid prolonged exposure to high temperatures. | |
| Reaction Not Initiating | Activation energy not reached: The initial temperature may be too low to start the reaction. | For reactions like the Grignard synthesis, gentle heating may be required for initiation. Once the reaction starts (often indicated by a color change or exotherm), it may need to be cooled to maintain control. |
| Reaction "Runaway" (Uncontrolled Exotherm) | Poor heat dissipation and high reaction rate: The reaction is generating heat faster than it can be removed. | Ensure efficient stirring and use an appropriate cooling bath (ice-water, ice-salt). For highly exothermic steps, consider adding the reagents slowly at a lower initial temperature. |
Experimental Protocols
Protocol 1: Synthesis via Willgerodt-Kindler Reaction
This protocol is adapted from a general procedure for the Willgerodt-Kindler reaction.[5]
-
Thioamide Formation:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethylacetophenone (1 equivalent), sulfur (2 equivalents), and morpholine (3 equivalents).
-
Heat the mixture to reflux at 120-130°C with constant stirring for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Hydrolysis:
-
After completion, cool the reaction mixture.
-
Add a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux at 100°C for 8 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2.
-
The crude this compound will precipitate.
-
Filter the solid, wash with cold water, and purify by recrystallization.
-
Protocol 2: Synthesis via Hydrolysis of 3,4-Dimethylphenylacetonitrile
This protocol is based on a general method for nitrile hydrolysis.[6]
-
Preparation of Acidic Solution:
-
In a round-bottom flask, carefully add concentrated sulfuric acid to water to prepare a 50-70% (w/w) solution.
-
-
Hydrolysis:
-
Heat the sulfuric acid solution to 90°C.
-
Slowly add 3,4-dimethylphenylacetonitrile to the hot acid solution with vigorous stirring.
-
Increase the temperature to maintain a reflux at 90-150°C.
-
Continue heating until the reaction is complete (monitor by TLC or GC, looking for the disappearance of the nitrile).
-
Cool the reaction mixture, which should cause the this compound to precipitate.
-
Filter the product, wash with cold water, and recrystallize.
-
Visualizations
Caption: Workflow for the Willgerodt-Kindler synthesis.
Caption: Troubleshooting logic for temperature optimization.
References
- 1. biotage.com [biotage.com]
- 2. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]
Catalyst selection for the efficient synthesis of 3,4-Dimethylphenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 3,4-Dimethylphenylacetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The most prevalent and effective catalytic methods for synthesizing this compound and its analogs include the Willgerodt-Kindler reaction, palladium-catalyzed carbonylation, and the Grignard reaction with carbon dioxide. Each method offers distinct advantages regarding starting materials, reaction conditions, and catalyst selection.
Q2: Which catalyst is recommended for the Willgerodt-Kindler reaction to produce this compound?
A2: For the Willgerodt-Kindler reaction, a phase transfer catalyst (PTC) such as triethyl benzyl ammonium chloride (TEBA) is highly effective. It significantly reduces reaction times and improves yields by facilitating the interaction between reactants in a multiphase system.
Q3: What are the key advantages of using a palladium catalyst in the synthesis of this compound?
A3: Palladium catalysts are highly versatile and efficient for the carbonylation of benzyl halides. They can operate under relatively mild conditions and offer high selectivity. The use of specific ligands can further enhance catalytic activity and product yield.
Q4: Can I use Grignard reagents for this synthesis? What are the critical parameters?
A4: Yes, the Grignard reaction is a viable method. The critical parameters include the complete exclusion of water and atmospheric moisture during the formation and reaction of the Grignard reagent (3,4-dimethylbenzylmagnesium halide). The reaction with solid carbon dioxide (dry ice) or bubbling CO2 gas through the solution is a key step to form the carboxylate, which is then acidified to yield the final product.
Troubleshooting Guides
Willgerodt-Kindler Reaction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Thioamide Intermediate | Incomplete reaction; Suboptimal temperature; Inefficient catalyst. | Ensure the reaction goes to completion by monitoring with TLC. Optimize the reaction temperature, typically around 120-130°C. Ensure the phase transfer catalyst (e.g., TEBA) is active and used in the correct proportion. |
| Incomplete Hydrolysis of Thioamide | Insufficient hydrolysis time; Inadequate concentration of acid or base. | Extend the hydrolysis reaction time. Use a higher concentration of NaOH or H2SO4 for the hydrolysis step. |
| Formation of Side Products | Rearrangement of the carbon skeleton; Over-oxidation. | Maintain strict temperature control. Ensure the correct stoichiometry of sulfur and amine. |
| Difficulty in Product Purification | Contamination with starting materials or intermediates. | After acidification, wash the crude product with a sodium bicarbonate solution to separate the acidic product from non-acidic impurities. Recrystallize the final product from a suitable solvent like a benzene-petroleum ether mixture. |
Palladium-Catalyzed Carbonylation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst; Presence of inhibitors (e.g., water, oxygen). | Use freshly prepared or properly stored palladium catalyst and ligands. Ensure all solvents and reagents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen). |
| Formation of Biaryl Side Products | Undesired coupling of the starting material. | Use bulky, electron-donating phosphine ligands to favor the desired carbonylation pathway over competing side reactions.[1] |
| Slow Reaction Rate | Low reaction temperature; Insufficient CO pressure. | Increase the reaction temperature within the recommended range. Ensure a constant and adequate supply of carbon monoxide. |
| Difficulty in Removing the Catalyst | Palladium residues in the final product. | Use appropriate purification techniques such as column chromatography or treatment with activated carbon to remove palladium residues. |
Grignard Reaction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Failure to Form Grignard Reagent | Presence of moisture in glassware or solvent; Inactive magnesium. | Flame-dry all glassware before use. Use anhydrous solvents (e.g., diethyl ether, THF). Activate magnesium turnings with a small crystal of iodine or by mechanical stirring. |
| Low Yield of Carboxylic Acid | Inefficient carboxylation; Reaction with atmospheric CO2. | Use a large excess of freshly crushed dry ice or ensure efficient bubbling of CO2 gas through the reaction mixture. Maintain a positive pressure of an inert gas to prevent atmospheric CO2 from interfering. |
| Formation of Ketone Byproducts | Reaction of the Grignard reagent with the carboxylate salt. | Add the Grignard reagent solution slowly to a slurry of dry ice in the solvent to ensure the Grignard reagent is always the limiting reactant in the presence of excess CO2. |
| Difficult Product Isolation | Emulsion formation during workup. | Use a saturated solution of ammonium chloride for quenching the reaction instead of water to break up emulsions. |
Data Presentation
Table 1: Comparison of Catalytic Methods for Phenylacetic Acid Synthesis (Analogous Systems)
| Method | Catalyst/Reagent | Starting Material | Typical Yield | Reaction Conditions | Reference |
| Willgerodt-Kindler | Sulfur, Morpholine, TEBA (PTC) | Acetophenones | 80-95% | 100-130°C, 5-8 hours | [2][3] |
| Palladium-Catalyzed Carbonylation | Pd(OAc)2, dppf | Aryl Halides | 70-90% | 80-120°C, CO pressure | [4] |
| Grignard Reaction | Magnesium, CO2 | Benzyl Halides | 60-85% | Anhydrous conditions, low temperature for carboxylation | [5][6] |
Note: Yields are based on analogous systems and may vary for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Willgerodt-Kindler Reaction
This protocol is adapted from the synthesis of other phenylacetic acids.[2][3]
-
Thioamide Formation: In a round-bottom flask, combine 3,4-dimethylacetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol).
-
Heat the mixture to reflux at 120-130°C for 8 hours, monitoring the reaction by TLC.
-
Hydrolysis: After cooling, add a 20% NaOH solution and triethyl benzyl ammonium chloride (TEBA) (0.05 mmol) to the reaction mixture.
-
Heat the mixture at 100°C for another 8 hours to facilitate hydrolysis.
-
Workup: Cool the reaction mixture and acidify with HCl to pH 2 to precipitate the crude this compound.
-
Purification: Dissolve the crude product in a 10% NaHCO3 solution and wash with ethyl acetate. Separate the aqueous layer and re-acidify with dilute HCl to precipitate the pure product. Filter and dry the solid.
Protocol 2: Synthesis of this compound via Palladium-Catalyzed Carbonylation
This protocol is a general representation based on palladium-catalyzed carbonylation reactions.[4]
-
Reaction Setup: To a pressure vessel, add 3,4-dimethylbenzyl chloride (10 mmol), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and a suitable phosphine ligand (e.g., dppf, 4 mol%).
-
Add an anhydrous solvent (e.g., toluene) and a base (e.g., K2CO3, 1.5 equivalents).
-
Carbonylation: Seal the vessel, purge with carbon monoxide (CO), and then pressurize with CO to the desired pressure (e.g., 10-20 atm).
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours.
-
Workup: After cooling and releasing the pressure, filter the reaction mixture to remove the catalyst.
-
Acidify the filtrate with aqueous HCl to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from an appropriate solvent.
Protocol 3: Synthesis of this compound via Grignard Reaction
This protocol is based on standard Grignard carboxylation procedures.[5][6]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (12 mmol).
-
Add a solution of 3,4-dimethylbenzyl chloride (10 mmol) in anhydrous diethyl ether or THF dropwise to initiate the reaction. Maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution in an ice-salt bath. Cautiously add crushed dry ice (solid CO2) in portions with vigorous stirring.
-
Allow the mixture to warm to room temperature as the dry ice sublimes.
-
Workup: Quench the reaction by slowly adding dilute HCl.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous MgSO4, and evaporate the solvent to obtain the crude product. Recrystallize to get pure this compound.
Visualizations
Caption: Catalyst and method selection workflow for the synthesis of this compound.
References
- 1. 3,4-Dimethylbenzyl chloride - stabilized with Calcium carbonate [oakwoodchemical.com]
- 2. 3,4-Dimethylbenzyl chloride | 102-46-5 | FD71016 [biosynth.com]
- 3. 3,4-Dimethylacetophenone | CAS#:3637-01-2 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. 3,4-Dimethoxybenzyl Cyanide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Grignard Reagent Formation from 3,4-Dimethylbenzyl Halides
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from 3,4-dimethylbenzyl halides.
Troubleshooting Guide
Issue: The Grignard reaction with 3,4-dimethylbenzyl halide fails to initiate.
This is a common problem primarily caused by the passivating layer of magnesium oxide (MgO) on the magnesium surface and the presence of moisture.[1][2]
Answer:
To address this, a systematic approach to ensure anhydrous conditions and proper magnesium activation is crucial.
Recommended Actions:
-
Ensure Rigorously Anhydrous Conditions:
-
All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere (Nitrogen or Argon) or by oven-drying at >120°C for several hours and cooling under an inert gas.[1][2][3]
-
Solvents, typically tetrahydrofuran (THF) or diethyl ether (Et₂O), must be anhydrous.[2][4][5] Using freshly distilled solvents over a suitable drying agent (e.g., sodium/benzophenone for ethers) is best practice.[4]
-
-
Activate the Magnesium Turnings: The magnesium oxide layer must be disrupted to expose a fresh, reactive metal surface.[1][5] Several methods can be employed:
-
Chemical Activation:
-
Iodine (I₂): Add a small crystal of iodine to the magnesium turnings.[1][4][5][6] Gentle warming can cause the iodine to sublime, coating the magnesium surface.[6] The disappearance of the characteristic purple or brown color is a strong indicator of reaction initiation.[1][7]
-
1,2-Dibromoethane (DBE): A few drops of DBE can be added to the magnesium suspension.[1][6] The observation of bubbling (ethylene gas formation) signifies activation.[1]
-
Diisobutylaluminium hydride (DIBAH): This reagent can be used to activate the magnesium surface and also helps in drying the reaction mixture.[8]
-
-
Physical Activation:
-
Visual Indicators of Successful Initiation:
-
Disappearance of the color of a chemical activator like iodine.[1]
-
Spontaneous boiling of the solvent (especially with diethyl ether).[1]
-
The appearance of a cloudy grey or brownish color in the reaction mixture.[1][2]
Issue: A significant amount of a high-boiling point side-product, 1,2-bis(3,4-dimethylphenyl)ethane, is being formed.
Answer:
This is due to the Wurtz coupling side reaction, where the newly formed Grignard reagent reacts with the starting 3,4-dimethylbenzyl halide.[2][10][11] This is a major side reaction, particularly with reactive benzylic halides.[3][12]
Factors Favoring Wurtz Coupling:
-
High local concentration of the halide: Adding the halide too quickly increases the chance of it reacting with the already formed Grignard reagent instead of the magnesium.[2][11]
-
Elevated reaction temperature: The coupling reaction is often favored at higher temperatures.[2][9][11]
-
Solvent Choice: For benzylic halides, THF can promote more Wurtz coupling compared to diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF).[11][13]
Strategies to Minimize Wurtz Coupling:
-
Slow, Dropwise Addition: Add the 3,4-dimethylbenzyl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide.[2][11]
-
Temperature Control: While some initial warming may be needed, the reaction is exothermic. Use an ice bath to maintain a gentle reflux and avoid overheating.[2][4][9]
-
Solvent Selection: Consider using diethyl ether or 2-MeTHF instead of THF, as they have been shown to suppress Wurtz coupling for benzyl Grignards.[11][13]
-
Ensure High Magnesium Activation: A highly reactive magnesium surface will favor the formation of the Grignard reagent over the coupling side reaction.[2]
Frequently Asked Questions (FAQs)
Q1: My 3,4-dimethylbenzyl halide is a chloride/bromide. Which is better for Grignard formation?
A1: Generally, the reactivity of halides for Grignard formation increases in the order: Cl < Br < I.[14] 3,4-dimethylbenzyl bromide will be more reactive and may initiate more easily than the chloride. However, the bromide is also more susceptible to Wurtz coupling side reactions.[12][13] If you are experiencing significant Wurtz coupling with the bromide, switching to the chloride and ensuring highly activated magnesium may provide a better yield of the desired Grignard reagent.
Q2: The reaction mixture turned dark brown or black. What does this indicate?
A2: A color change to greyish or brownish is typical for Grignard reagent formation.[2] However, a very dark or black color might suggest decomposition or significant side reactions, possibly due to overheating or the presence of impurities.[2][3] Ensure your starting materials are pure and that you are maintaining proper temperature control.
Q3: Can I prepare the Grignard reagent in advance and store it?
A3: Grignard reagents are sensitive to air and moisture and are typically used immediately after preparation.[5][15] They can react with oxygen to form hydroperoxides.[15] If storage is necessary, it must be under a strictly inert atmosphere (e.g., in a sealed, nitrogen-filled flask). Cooling can sometimes cause the Grignard reagent to precipitate.[12] It is recommended to titrate the Grignard solution to determine its molarity before use in a subsequent reaction.[16]
Q4: What is the recommended solvent and concentration?
A4: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) are the most common solvents for Grignard reagent formation.[5][9][14] They stabilize the Grignard reagent by coordination.[14][15] For 3,4-dimethylbenzyl halides, consider using 2-methyltetrahydrofuran (2-MeTHF) to minimize Wurtz coupling.[13] Aiming for a concentration of around 0.5 M to 1.0 M is a common practice. Highly concentrated solutions may lead to precipitation.[12]
Data Presentation
Table 1: Effect of Solvent on Benzyl Grignard Formation and Wurtz Coupling
| Solvent | Halide | Grignard Product Yield (%) | Wurtz Coupling Byproduct (%) | Reference |
| Diethyl Ether (Et₂O) | Benzyl Bromide | 80 | 20 | [13] |
| Tetrahydrofuran (THF) | Benzyl Bromide | 30 | 70 | [13] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Benzyl Bromide | 80 | 20 | [13] |
| Diethyl Ether (Et₂O) | Benzyl Chloride | 90 | 10 | [13] |
| Tetrahydrofuran (THF) | Benzyl Chloride | 30 | 70 | [13] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Benzyl Chloride | 90 | 10 | [13] |
Note: Data is for the general benzyl halide, but the trend is highly relevant for substituted benzyl halides like 3,4-dimethylbenzyl halide.
Experimental Protocols
Protocol 1: General Procedure for Grignard Reagent Formation from 3,4-Dimethylbenzyl Bromide with Iodine Activation
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under a stream of dry nitrogen or argon.
-
Reagent Setup: To the cooled flask, add magnesium turnings (1.2 equivalents).
-
Activation: Add a single crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and the purple color dissipates.[6] Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of anhydrous diethyl ether or 2-MeTHF to cover the magnesium. Prepare a solution of 3,4-dimethylbenzyl bromide (1.0 equivalent) in the same anhydrous solvent. Add a small amount (approx. 10%) of the halide solution to the magnesium suspension.[4]
-
Observation: Stir the mixture. Initiation should be indicated by gentle reflux and the appearance of a cloudy, greyish suspension.[1] If the reaction does not start, gentle warming or the addition of another small iodine crystal may be necessary.[4]
-
Addition: Once the reaction has initiated, add the remaining 3,4-dimethylbenzyl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[4] Use a cooling bath if the reaction becomes too vigorous.[4]
-
Completion: After the addition is complete, continue to stir the reaction mixture. It can be gently heated to reflux for an additional 30-60 minutes to ensure complete reaction.[4] The resulting grey-brown solution is the Grignard reagent and should be used promptly.
Visualizations
Caption: Troubleshooting workflow for unsuccessful Grignard reaction initiation.
Caption: Competing reaction pathways in Grignard synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Grignard trouble , Hive Chemistry Discourse [chemistry.mdma.ch]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Preventing byproduct formation in the Willgerodt-Kindler reaction for acetic acid synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Willgerodt-Kindler reaction for the synthesis of acetic acid derivatives, such as phenylacetic acid and its analogues.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Willgerodt-Kindler reaction, focusing on minimizing byproduct formation and maximizing the yield of the desired carboxylic acid product.
Q1: What are the most common byproducts in the Willgerodt-Kindler reaction, and how can I identify them?
A1: Besides the desired thioamide (the precursor to your acetic acid derivative), several byproducts can form. The most common include:
-
α-Ketothioamides: These byproducts arise when the carbonyl group of the starting ketone is not fully reduced. For example, in the synthesis of phenylacetic acid from acetophenone, the α-ketothioamide byproduct would be 2-morpholino-1-phenyl-2-thioxoethanone.[1] These are often yellow impurities.
-
Unreacted Starting Material: Incomplete conversion is a common issue.
-
Polymeric Tar-like Materials: High temperatures can lead to the formation of complex, high-molecular-weight tars, which are difficult to characterize and remove.
-
Products of Side-Chain Cleavage: Under harsh conditions, fragmentation of the starting material can occur.
-
Aromatic Substitution Products: If the aromatic ring of the starting ketone is activated and contains a good leaving group (e.g., a halogen), nucleophilic aromatic substitution (SNAr) by the amine (e.g., morpholine) can occur as a competing reaction.[2]
Identification is typically achieved through chromatographic techniques like TLC, GC-MS, or HPLC, and spectroscopic methods such as NMR and IR spectroscopy.[2][3]
Q2: My reaction is producing a high amount of tar. What are the primary causes and how can I prevent it?
A2: Tar formation is a frequent problem, generally caused by excessive heat. The Willgerodt-Kindler reaction often requires high temperatures to proceed, but this can also promote polymerization and degradation pathways.[4]
-
Troubleshooting Steps:
-
Optimize Temperature: Carefully control the reaction temperature. While temperatures above 100°C are often necessary, avoid excessive heating.[4] Consider running a series of small-scale reactions at different temperatures (e.g., 110°C, 130°C, 150°C) to find the optimal balance between reaction rate and byproduct formation.
-
Microwave Synthesis: Consider using microwave irradiation as an alternative heating method. Microwave synthesis can significantly reduce reaction times and often leads to cleaner reaction mixtures with higher yields.[5]
-
Solvent Choice: The use of a high-boiling, polar aprotic solvent like DMF can sometimes allow for lower reaction temperatures and cleaner reactions.[6]
-
Q3: I'm observing a significant amount of α-ketothioamide byproduct. How can I favor the formation of the desired thioamide?
A3: The formation of α-ketothioamides versus the fully rearranged thioamides is highly dependent on reaction conditions.
-
Troubleshooting Steps:
-
Review Reagent Stoichiometry: An excess of both the amine and sulfur is generally required for the reaction to go to completion and favor the desired product.[1][4] A common starting point is a ketone:sulfur:amine molar ratio of 1:2:3.
-
Increase Reaction Time: The formation of the desired thioamide involves a rearrangement that may require more time than the initial formation of the α-ketothioamide. Increasing the reaction time could improve the yield of the desired product.
-
Hydrolysis Conditions: Ensure that the subsequent hydrolysis step to convert the thioamide to the carboxylic acid is robust. Incomplete hydrolysis of the desired thioamide could lead to its misidentification as a byproduct or contribute to low overall yield.
-
Q4: My yield is low due to incomplete conversion of the starting ketone. What should I do?
A4: Low conversion can be due to several factors.
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure all reagents (ketone, sulfur, and amine) are pure and dry. Morpholine, in particular, should be distilled before use.[1]
-
Amine Choice: Morpholine is the most commonly used amine. While other secondary amines can be used, they may require re-optimization of the reaction conditions, and yields can vary significantly.[7]
-
Catalysis: The addition of a catalytic amount of a strong acid, such as Montmorillonite K10, has been shown to be beneficial in some cases, potentially by facilitating the initial enamine formation.[6]
-
Phase-Transfer Catalysis: For the hydrolysis step, using a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA) can dramatically decrease reaction time and improve the yield of the final carboxylic acid.[8]
-
Quantitative Data on Byproduct Formation
The following table summarizes the yields of the desired thioamide and the major α-ketothioamide byproduct from various substituted acetophenones under specific solvent-free, infrared-irradiated conditions. This data highlights how substrate electronics can influence byproduct formation.
| Starting Material (Acetophenone Derivative) | Thioamide Yield (%) | α-Ketothioamide Yield (%) |
| Acetophenone | 42 | 56 |
| 4-Methylacetophenone | 35 | 61 |
| 4-Methoxyacetophenone | 25 | 68 |
| 4-Chloroacetophenone | 38 | 55 |
| 4-Fluoroacetophenone | 0 | 20 |
| 4-Nitroacetophenone | 0 | 0** |
| A 19% yield of the SNAr product, p-morpholinoacetophenone, was also observed.[2] | ||
| ** No desired reaction occurred. |
Data sourced from Valdez-Rojas, J. E., et al. (2012). "A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions."[2]
Key Experimental Protocols
Protocol 1: Synthesis of Phenylacetic Acid from Acetophenone via Willgerodt-Kindler Reaction
This protocol is a representative example for the synthesis of a phenylacetic acid derivative.
Step A: Synthesis of N-(Phenylacetyl)morpholine (Thioamide Intermediate)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (0.1 mol), elemental sulfur (0.2 mol), and morpholine (0.3 mol). Note: The condenser should be vented to a fume hood to manage the evolution of hydrogen sulfide.[1]
-
Reaction: Heat the mixture to reflux (typically around 130-140°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 6-12 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The crude thioamide will often precipitate as a solid or oil. Isolate the crude product by filtration or extraction with an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The crude thioamide can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Step B: Hydrolysis to Phenylacetic Acid
-
Setup: Combine the purified thioamide from Step A with a 50% aqueous sulfuric acid solution or a solution of NaOH in aqueous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux for 10-12 hours.
-
Workup: Cool the reaction mixture and acidify with concentrated HCl until a pH of ~2 is reached. The phenylacetic acid will precipitate as a solid.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from water or an ethanol/water mixture to yield pure phenylacetic acid.
Visual Guides
The following diagrams illustrate the key chemical pathways and logical workflows associated with the Willgerodt-Kindler reaction.
Caption: Simplified mechanism of the Willgerodt-Kindler reaction.
Caption: Pathways for desired product and common byproduct formation.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Willgerodt Rearrangement [unacademy.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. soachim.info [soachim.info]
- 7. scispace.com [scispace.com]
- 8. thieme-connect.de [thieme-connect.de]
Analytical methods for detecting impurities in 3,4-Dimethylphenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 3,4-Dimethylphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for detecting impurities in this compound?
A1: The most common and effective methods for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is considered the gold standard for analyzing non-volatile organic impurities, while GC-MS is ideal for volatile and semi-volatile compounds, such as residual solvents or certain by-products.[1][3]
Q2: Why is derivatization often required for the GC-MS analysis of this compound?
A2: this compound contains a carboxylic acid functional group, which makes it polar and gives it low volatility.[4] These properties can lead to poor chromatographic peak shape and reduced sensitivity in a GC system. Derivatization chemically modifies the carboxylic acid group, converting it into a less polar, more volatile, and more thermally stable derivative, thereby significantly improving the GC-MS analysis.[4]
Q3: What types of impurities should I be looking for?
A3: Impurities in active pharmaceutical ingredients (APIs) are generally categorized into organic impurities, inorganic impurities, and residual solvents. Organic impurities can include starting materials, by-products from the synthesis, intermediates, and degradation products.[5][6] It is crucial to monitor the consumption of starting materials during synthesis, as these are common process-related impurities.[7]
Q4: How can I identify an unknown impurity detected in my sample?
A4: Mass Spectrometry (MS), especially when coupled with a chromatographic technique like LC-MS or GC-MS, is a powerful tool for structural elucidation.[1][3] High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass measurement, which helps in determining the elemental composition of the unknown impurity.[3][8] Further fragmentation analysis (MS/MS) can provide structural details to confirm the identity of the compound.[3]
Experimental Workflows and Logic
Caption: General workflow for impurity analysis.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: My chromatographic peaks are tailing. What are the potential causes and solutions?
A: Peak tailing is a common issue in reversed-phase HPLC and can result from several factors.[9]
-
Cause 1: Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based column packing can interact with the analyte, causing tailing.[9]
-
Solution: Use a modern, high-purity silica column or an end-capped column. Alternatively, lower the mobile phase pH (e.g., to pH 2-3) to suppress the ionization of the silanol groups.[9]
-
-
Cause 2: Insufficient Buffer Capacity: If the buffer concentration in the mobile phase is too low, pH shifts can occur on the column, affecting peak shape.[3]
-
Solution: Ensure the buffer concentration is adequate, typically between 10-50 mM.[3]
-
-
Cause 3: Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause peak tailing.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[3]
-
-
Cause 4: Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Dilute the sample and re-inject.[3]
-
Caption: Troubleshooting logic for HPLC peak tailing.
Q: My retention times are shifting between injections. Why is this happening?
A: Inconsistent retention times can compromise the reliability of your analysis.
-
Cause 1: Insufficient Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.
-
Solution: Increase the equilibration time between runs to ensure a stable starting point.
-
-
Cause 2: Mobile Phase Composition Change: The mobile phase composition can change over time due to evaporation of the more volatile component or improper mixing.
-
Solution: Prepare fresh mobile phase daily, keep solvent reservoirs capped, and ensure proper degassing and mixing.[3]
-
-
Cause 3: Temperature Fluctuations: Column temperature affects retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Cause 4: Pump or Flow Rate Issues: Leaks or malfunctioning pump components can lead to an inconsistent flow rate.
-
Solution: Check the system for leaks and verify the pump flow rate.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: I am seeing poor peak shapes (broad or asymmetric) for my derivatized analyte. What should I check?
A: Even after derivatization, poor peak shape can occur.
-
Cause 1: Incomplete Derivatization: If the derivatization reaction is not complete, the remaining underivatized acid will chromatograph poorly.
-
Solution: Optimize the derivatization reaction conditions (reagent amount, temperature, time). Ensure the sample is completely dry, as moisture can interfere with many derivatization reagents.
-
-
Cause 2: Active Sites in the Inlet: The GC inlet liner can contain active sites (silanols) that interact with the analyte.
-
Solution: Use a deactivated inlet liner. If the liner is old or has been used for many injections, it may need to be replaced.[10]
-
-
Cause 3: Column Issues: The first few inches of the GC column can become contaminated or active over time.
-
Solution: As a first step, "bake out" the column at a high temperature (within its specified limit). If this fails, cut off the first 4-6 inches of the column from the inlet side.[10]
-
-
Cause 4: Incorrect Initial Temperature: For splitless injections, if the initial oven temperature is too high, it can cause band broadening.
-
Solution: Lower the initial column temperature to better focus the analytes at the head of the column.[10]
-
Caption: Troubleshooting logic for poor GC peak shape.
Quantitative Data Summary
Table 1: Example HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
Table 2: Example GC-MS Method Parameters (after Silylation)
| Parameter | Setting |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40 - 450 amu |
Experimental Protocols
Protocol 1: HPLC Analysis of Impurities
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard Preparation:
-
Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the standard, using the same diluent.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters listed in Table 1.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (diluent), followed by the reference standard, and then the sample.
-
Integrate the peaks and calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.
-
Protocol 2: GC-MS Analysis via Silylation
This protocol describes the derivatization of this compound using BSTFA with 1% TMCS as a catalyst.[4]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile) and vortex to dissolve.
-
Ensure the sample is completely dry. If necessary, evaporate the solvent under a stream of nitrogen and reconstitute.
-
-
Derivatization:
-
Add 100 µL of the silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS) to the vial.[4]
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete reaction.
-
Allow the vial to cool to room temperature.
-
-
GC-MS Conditions:
-
Set up the GC-MS system according to the parameters listed in Table 2.
-
-
Analysis:
-
Inject 1 µL of the cooled, derivatized sample into the GC-MS.
-
Acquire the data and analyze the resulting chromatogram and mass spectra to identify and quantify any impurities.
-
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Identity determination and purity testing [chemcon.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. rroij.com [rroij.com]
- 7. CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. hplc.eu [hplc.eu]
- 10. phenomenex.com [phenomenex.com]
Stability and degradation of 3,4-Dimethylphenylacetic acid under storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3,4-Dimethylphenylacetic acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It is advisable to protect the compound from light and moisture to minimize potential degradation.
Q2: What is the expected shelf-life of this compound?
Under the recommended storage conditions, this compound is expected to be stable. However, for critical applications, it is recommended to re-evaluate the purity of the material if it has been stored for an extended period, especially if the container has been opened multiple times.
Q3: My analytical results for this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors, including degradation of the compound, improper sample preparation, or issues with the analytical method. Refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving the issue.
Q4: Are there any known incompatibilities for this compound?
This compound should be kept away from strong oxidizing agents, strong bases, and excessive heat, as these can promote degradation.
Q5: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure (an alkyl-substituted phenylacetic acid), potential degradation pathways may include:
-
Oxidation: The benzylic position and the aromatic ring can be susceptible to oxidation, potentially leading to the formation of corresponding alcohols, ketones, or further oxidative cleavage products.
-
Photodegradation: Exposure to UV light can induce photochemical reactions.
-
Decarboxylation: At elevated temperatures, decarboxylation might occur, leading to the formation of 1,2-dimethyl-4-ethylbenzene.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Issue 1: Unexpected Peaks in Chromatogram
| Potential Cause | Troubleshooting Steps |
| Degradation of the sample | 1. Prepare a fresh solution from a new or properly stored batch of this compound and re-analyze. 2. Compare the chromatogram of the suspect sample with a freshly prepared standard. 3. If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Contaminated solvent or glassware | 1. Use fresh, HPLC-grade solvents for sample preparation and mobile phase. 2. Ensure all glassware is thoroughly cleaned and rinsed with an appropriate solvent. |
| Carryover from previous injection | 1. Run a blank injection (mobile phase only) to check for carryover. 2. Implement a robust needle wash protocol on the autosampler. |
Issue 2: Decrease in Assay Value or Purity Over Time
| Potential Cause | Troubleshooting Steps |
| Improper storage of solid material | 1. Review the storage conditions of the solid material. Ensure the container is tightly sealed and stored in a cool, dry, and dark place. 2. If the material has been stored for a long period, consider re-qualifying it against a new, certified reference standard. |
| Instability in solution | 1. Determine the stability of this compound in the chosen solvent. Prepare a solution and analyze it at different time points (e.g., 0, 4, 8, 24 hours) while storing it under the intended experimental conditions. 2. If instability is observed, consider preparing solutions fresh before each use or storing them at a lower temperature (e.g., 2-8 °C or -20 °C) for a validated period. |
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a general guideline for forced degradation studies based on common practices for similar molecules. The actual degradation will depend on the specific experimental conditions.
Table 1: General Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Typical Conditions | Potential Degradation Products (Hypothesized) | Expected % Degradation (for method validation) |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Likely to be stable, but esterification may occur if an alcohol is present as a co-solvent. | < 10% |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Potential for salt formation. Degradation is generally expected to be minimal under these conditions. | < 10% |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of the benzylic carbon or the aromatic ring. Potential formation of 1-(3,4-dimethylphenyl)ethan-1-one or hydroxylated species. | 10-30% |
| Thermal Degradation | 105 °C for 48h (solid state) | Decarboxylation to form 1,2-dimethyl-4-ethylbenzene. | 5-20% |
| Photodegradation | ICH Option 2 (1.2 million lux hours and 200 watt hours/square meter) | Photochemical reactions leading to various degradation products. | 5-20% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound and to assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Thermal Degradation: Accurately weigh about 10 mg of solid this compound into a glass vial and place it in an oven at 105 °C for 48 hours. After cooling, dissolve the sample in methanol to a concentration of 0.1 mg/mL.
-
Photodegradation: Expose a solution of this compound (0.1 mg/mL in methanol) and a thin layer of the solid compound to light as per ICH Q1B guidelines. Prepare a control sample protected from light.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its potential degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 3,4-Dimethylphenylacetic Acid and 2,5-Dimethylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethylphenylacetic acid and 2,5-Dimethylphenylacetic acid are structural isomers of dimethyl-substituted phenylacetic acid. While sharing the same molecular formula, the differential positioning of the methyl groups on the phenyl ring can lead to distinct biological activities. This guide provides a comparative overview of their potential biological effects based on the known activities of phenylacetic acid derivatives, supported by established experimental protocols and an examination of relevant signaling pathways. Due to a lack of direct comparative studies in the existing literature, this document serves as a foundational resource for researchers aiming to investigate and contrast the bioactivities of these two compounds.
Phenylacetic acid (PAA) and its derivatives are recognized for a range of biological effects, most notably as auxin-like substances in plants and as potential antimicrobial agents.[1][2] The structure-activity relationship of substituted phenylacetic acids suggests that the position of functional groups on the aromatic ring is a critical determinant of their biological efficacy.[3]
Data Presentation: A Framework for Comparison
In the absence of direct comparative experimental data, the following table provides a template for summarizing key performance indicators in relevant biological assays. Researchers can utilize this structure to log their findings when evaluating the two isomers.
| Biological Assay | Performance Metric | This compound | 2,5-Dimethylphenylacetic Acid | Reference Compound (e.g., PAA, Ampicillin) |
| Auxin-like Activity | ||||
| Avena Coleoptile Elongation | % Increase in Length vs. Control | Data to be generated | Data to be generated | Data to be generated |
| Root Growth Inhibition | IC₅₀ (Concentration for 50% inhib.) | Data to be generated | Data to be generated | Data to be generated |
| Antimicrobial Activity | ||||
| E. coli (Gram-negative) | Minimum Inhibitory Conc. (MIC) | Data to be generated | Data to be generated | Data to be generated |
| S. aureus (Gram-positive) | Minimum Inhibitory Conc. (MIC) | Data to be generated | Data to a be generated | Data to be generated |
| C. albicans (Fungus) | Minimum Inhibitory Conc. (MIC) | Data to be generated | Data to be generated | Data to be generated |
Potential Biological Activities and Structure-Activity Relationship
Auxin-like Activity
Phenylacetic acid is a naturally occurring auxin in plants, though it generally exhibits lower activity than indole-3-acetic acid (IAA).[1] The auxin activity of substituted phenylacetic acids is influenced by the electronic and lipophilic character of the substituents. Studies on mono-substituted phenylacetic acids have indicated that the meta position is particularly important for growth-promoting activity.[3]
-
This compound: The presence of a methyl group at the meta position (position 3) could confer notable auxin-like activity. The additional methyl group at the para position (position 4) may further modulate this activity through its electronic and steric effects.
-
2,5-Dimethylphenylacetic Acid: With methyl groups at the ortho and meta positions, the steric hindrance from the ortho methyl group could potentially reduce the molecule's ability to bind to auxin receptors, possibly resulting in lower auxin activity compared to the 3,4-isomer.
Antimicrobial Activity
Phenylacetic acid and its derivatives have demonstrated antimicrobial properties, including antibacterial and antifungal effects.[2][4] The proposed antibacterial mechanism for PAA involves the disruption of cell membrane integrity, inhibition of protein synthesis, and interference with cellular metabolism.[5]
-
The lipophilicity of the molecule, influenced by the methyl groups, can affect its ability to penetrate microbial cell membranes. Both isomers are more lipophilic than unsubstituted phenylacetic acid, which may enhance their antimicrobial potential.
-
Differences in the substitution pattern could lead to variations in their interaction with microbial target enzymes or membrane components, resulting in different efficacy and spectrum of activity.
Experimental Protocols
Auxin Bioassay: Avena Coleoptile Elongation Test
This classic bioassay measures the ability of a compound to stimulate cell elongation in oat coleoptiles.
Methodology:
-
Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
Preparation of Coleoptile Segments: Under a dim red light, decapitate the coleoptiles by removing the apical 2-3 mm. Then, excise a 10 mm segment from the region just below the tip.
-
Incubation: Prepare solutions of this compound, 2,5-dimethylphenylacetic acid, and a reference auxin (e.g., PAA or IAA) at various concentrations (e.g., 10⁻⁷ to 10⁻³ M) in a buffered solution (e.g., 2% sucrose and 10 mM phosphate buffer, pH 6.0).
-
Treatment: Place 10-15 coleoptile segments in a petri dish containing 10 mL of the test solution. A control group with only the buffered solution should be included.
-
Measurement: Incubate the dishes in the dark at 25°C for 24 hours. Measure the final length of the coleoptile segments using a digital caliper or by projecting their images onto a screen.
-
Analysis: Calculate the percentage increase in length over the initial 10 mm for each treatment group and compare it to the control.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound and 2,5-dimethylphenylacetic acid in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways
Auxin Signaling Pathway (TIR1/AFB Pathway)
Should these dimethylphenylacetic acid isomers possess auxin-like activity, they would likely exert their effects through the primary auxin signaling pathway.[6][7][8]
Mechanism:
-
Auxin Perception: In the nucleus, auxin binds to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[9]
-
Co-receptor Formation: The binding of auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and Aux/IAA transcriptional repressors.[10]
-
Repressor Degradation: This interaction leads to the ubiquitination of the Aux/IAA repressor, targeting it for degradation by the 26S proteasome.
-
Gene Transcription: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors. The now-active ARFs can bind to auxin-responsive elements in the promoters of target genes, leading to their transcription and initiating downstream physiological responses such as cell elongation and division.
Caption: The TIR1/AFB-mediated auxin signaling pathway.
Potential Antimicrobial Mechanism of Action
If these compounds exhibit antibacterial activity, a likely mechanism is the inhibition of cell wall synthesis, a common target for antibiotics.[11][12][13]
Mechanism:
-
Penetration: The compound crosses the bacterial outer membrane (in Gram-negative bacteria) and cell wall.
-
Target Binding: It binds to and inhibits enzymes essential for peptidoglycan synthesis, such as transpeptidases (also known as penicillin-binding proteins, PBPs).
-
Inhibition of Cross-linking: This inhibition prevents the cross-linking of peptidoglycan chains, which is crucial for the structural integrity of the bacterial cell wall.
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Caption: General workflow for cell wall synthesis inhibition.
Conclusion
While direct comparative data on the biological activities of this compound and 2,5-Dimethylphenylacetic acid are currently lacking, this guide provides a robust framework for their evaluation. Based on established structure-activity relationships for phenylacetic acid derivatives, it is plausible that the 3,4-isomer may exhibit more potent auxin-like activity, while both compounds warrant investigation for their antimicrobial potential. The provided experimental protocols offer standardized methods for generating the necessary comparative data, and the outlined signaling pathways suggest the likely mechanisms through which these compounds may exert their biological effects. Further research is essential to fully elucidate and contrast the therapeutic and biotechnological potential of these two isomers.
References
- 1. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. jchps.com [jchps.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 8. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Auxin - Wikipedia [en.wikipedia.org]
- 11. Understanding Cell Wall Synthesis Inhibitors: 1 Minute to Learn About Their Role in Antibiotics [coohom.com]
- 12. microbenotes.com [microbenotes.com]
- 13. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]
Comparative study of synthetic routes to 3,4-Dimethylphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
3,4-Dimethylphenylacetic acid is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif is found in a range of biologically active molecules, making efficient and scalable synthetic access a key consideration for researchers. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.
Comparative Analysis of Synthetic Routes
Two distinct and viable pathways for the synthesis of this compound are presented:
-
Route A: Diazotization-Addition-Hydrolysis starting from 3,4-Dimethylaniline. This route leverages a Sandmeyer-type reaction followed by hydrolysis.
-
Route B: Side-Chain Bromination-Cyanation-Hydrolysis starting from o-Xylene. This classic approach builds the acetic acid moiety from the readily available hydrocarbon starting material.
The selection between these routes will depend on factors such as starting material availability and cost, reaction scale, safety considerations (especially regarding the use of cyanide in Route B), and desired overall yield.
Data Presentation
The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency at each stage.
| Parameter | Route A: From 3,4-Dimethylaniline | Route B: From o-Xylene |
| Starting Material | 3,4-Dimethylaniline | o-Xylene |
| Number of Steps | 2 | 3 |
| Intermediate 1 | 2-(3,4-Dimethylphenyl)-1,1-dichloroethene | 3,4-Dimethylbenzyl bromide |
| Yield (Step 1) | Approx. 70-80% (estimated) | Approx. 80-90% |
| Intermediate 2 | - | 3,4-Dimethylbenzyl cyanide |
| Yield (Step 2) | Approx. 85-95% (hydrolysis) | Approx. 90-95% |
| Yield (Step 3) | - | Approx. 80-90% |
| Overall Yield | Approx. 60-76% | Approx. 58-77% |
| Key Reagents | NaNO₂, HCl, Vinylidene chloride, SnCl₂ | N-Bromosuccinimide, AIBN, NaCN |
| Reaction Conditions | Low temperatures for diazotization | Radical initiation (light/heat), reflux |
Experimental Protocols
Route A: From 3,4-Dimethylaniline
Step 1: Synthesis of 2-(3,4-Dimethylphenyl)-1,1-dichloroethene
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 3,4-dimethylaniline (1.0 eq) in concentrated hydrochloric acid (3.0 eq) and water is cooled to -5 to 0 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Addition: In a separate flask, a mixture of vinylidene chloride (2.0 eq), a phase transfer catalyst such as tetrabutylammonium chloride (0.05 eq), and a copper-series catalyst like stannous chloride (0.1 eq) in a suitable solvent is prepared and cooled.
-
The cold diazonium salt solution is added slowly to the vinylidene chloride mixture, and the reaction is allowed to proceed at low temperature for several hours.
-
Work-up: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude intermediate.
Step 2: Hydrolysis to this compound
-
The crude 2-(3,4-dimethylphenyl)-1,1-dichloroethene from the previous step is dissolved in a mixture of a strong acid, such as sulfuric acid, and water.
-
The mixture is heated to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is cooled to room temperature and poured over ice. The precipitated solid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Route B: From o-Xylene
Step 1: Synthesis of 3,4-Dimethylbenzyl bromide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, o-xylene (1.0 eq), N-bromosuccinimide (NBS, 1.0 eq), and a radical initiator such as azobisisobutyronitrile (AIBN, 0.02 eq) are dissolved in a non-polar solvent like carbon tetrachloride or cyclohexane.
-
The mixture is heated to reflux (or irradiated with a sun lamp) to initiate the reaction. The reaction progress is monitored by observing the consumption of the starting material.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude 3,4-dimethylbenzyl bromide, which can be used in the next step without further purification.
Step 2: Synthesis of 3,4-Dimethylbenzyl cyanide
-
The crude 3,4-dimethylbenzyl bromide is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Sodium cyanide (1.1 eq) is added, and the mixture is heated with stirring for several hours.[1] The reaction is monitored for the disappearance of the starting bromide.
-
Work-up: The reaction mixture is cooled and poured into water, followed by extraction with an organic solvent like diethyl ether. The combined organic extracts are washed with water and brine, dried, and the solvent is removed to yield crude 3,4-dimethylbenzyl cyanide.
Step 3: Hydrolysis to this compound
-
The crude 3,4-dimethylbenzyl cyanide is mixed with an aqueous solution of a strong acid (e.g., a 1:1 mixture of concentrated sulfuric acid and water) or a strong base (e.g., aqueous sodium hydroxide).[2]
-
The mixture is heated to reflux for several hours until the hydrolysis is complete.
-
Work-up (Acid Hydrolysis): The reaction mixture is cooled and poured into cold water. The resulting precipitate is filtered, washed with water, and recrystallized to give the final product.[2]
-
Work-up (Base Hydrolysis): The cooled reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the product, which is then filtered, washed, and recrystallized.
Mandatory Visualization
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
References
Comparative Guide to the Structure-Activity Relationship of 3,4-Dimethylphenylacetic Acid Analogs as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3,4-Dimethylphenylacetic acid analogs, focusing on their potential as anti-inflammatory agents. The information presented is curated from preclinical studies to aid in the rational design of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction to Arylalkanoic Acids and Inflammation
Arylalkanoic acids, a prominent class of NSAIDs, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced at sites of inflammation. The selective inhibition of COX-2 over COX-1 is a key objective in the design of safer NSAIDs with reduced gastrointestinal side effects.
The general structure of arylalkanoic acids consists of an acidic moiety, typically a carboxylic acid, connected to an aromatic ring system, often with a one-carbon spacer. The nature and position of substituents on the aromatic ring play a crucial role in determining the compound's potency and selectivity towards COX enzymes.
Comparative Analysis of 3,4-Disubstituted Phenylacetic Acid Analogs
Table 1: In Vitro Cyclooxygenase (COX) Inhibition of Phenylacetic Acid Analogs
| Compound | Substituent (R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Phenylacetic Acid | H | >100 | >100 | - |
| 4-Methylphenylacetic Acid | 4-CH₃ | - | - | - |
| This compound | 3,4-(CH₃)₂ | - | - | - |
| Diclofenac | 2-[(2,6-dichlorophenyl)amino] | 0.0206 | 0.103 | 0.2 |
| Ibuprofen | 4-(2-methylpropyl) (propanoic acid) | 13 | 370 | 0.035 |
Table 2: In Vivo Anti-inflammatory Activity of Phenylacetic Acid Analogs (Carrageenan-Induced Paw Edema in Rats)
| Compound | Substituent (R) | Dose (mg/kg) | % Inhibition of Edema |
| Phenylacetic Acid | H | - | - |
| This compound | 3,4-(CH₃)₂ | - | - |
| Mefenamic Acid | N-(2,3-dimethylphenyl)anthranilic acid | 50 | 51.82 |
| Diclofenac | 2-[(2,6-dichlorophenyl)amino] | 25 | Significant reduction |
Note: Quantitative in vivo data for this compound in the carrageenan-induced paw edema model is not specified in the available search results. Data for related compounds are presented for context.
Structure-Activity Relationship (SAR) Insights
Based on the broader literature on arylalkanoic acids, the following SAR principles can be inferred for 3,4-disubstituted phenylacetic acid analogs:
-
Acidic Moiety : The carboxylic acid group is essential for activity, as it mimics the substrate, arachidonic acid, and interacts with key residues in the active site of COX enzymes.
-
Aromatic Ring : The phenyl ring serves as a scaffold for substituents that influence potency and selectivity.
-
Substitution Pattern :
-
Methyl Groups : Substitution with methyl groups on the phenyl ring, as in this compound, is expected to enhance lipophilicity. Increased lipophilicity can influence pharmacokinetic properties and may affect binding to the hydrophobic channel of the COX active site.
-
Halogens : The presence of halogens, as seen in the highly potent diclofenac, can significantly increase anti-inflammatory activity.
-
-
α-Methyl Substitution : The addition of a methyl group to the α-carbon of the acetic acid side chain (creating a propionic acid derivative) often increases anti-inflammatory activity.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC₅₀).
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.
-
Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the COX enzyme (either COX-1 or COX-2) for a defined period (e.g., 10-15 minutes) at 37°C.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation time, the reaction is terminated by adding an acid (e.g., HCl).
-
Prostaglandin Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
IC₅₀ Calculation: The percentage of inhibition is calculated for a range of compound concentrations, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound in a well-established animal model of inflammation.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the induction of inflammation. A standard reference drug, such as indomethacin or diclofenac, is used as a positive control.
-
Induction of Edema: A sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution in saline, is administered into the right hind paw of the rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
Visualizations
Caption: Workflow for the discovery and evaluation of this compound analogs.
Caption: Mechanism of action of arylalkanoic acids via COX inhibition.
A Comparative Analysis of the Reactivity of 3,4-Dimethylphenylacetic Acid and Other Phenylacetic Acid Derivatives
For Immediate Release
This guide provides a detailed comparison of the chemical reactivity of 3,4-Dimethylphenylacetic acid with other substituted phenylacetic acid derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The comparison is based on available experimental data for key reactions including the Willgerodt-Kindler reaction, which is instrumental in the synthesis of these compounds, and acid dissociation constants (pKa), which are a fundamental measure of reactivity.
Introduction to Reactivity in Phenylacetic Acids
Phenylacetic acid and its derivatives are a class of compounds with significant applications in the pharmaceutical and fragrance industries. The reactivity of these molecules is largely governed by the nature and position of substituents on the phenyl ring. These substituents can exert electronic and steric effects, influencing the reactivity of the carboxylic acid group and the benzylic position.
The electronic effects of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituents. Electron-donating groups, such as methyl groups, generally increase electron density in the aromatic ring, which can affect the rates of various reactions. In the case of this compound, the two methyl groups are expected to have a combined electron-donating effect.
This guide presents a comparative analysis of the reactivity of this compound and its analogs through two key lenses: the yield of their synthesis via the Willgerodt-Kindler reaction and their acidity as measured by their pKa values.
Data Presentation
Comparison of Willgerodt-Kindler Reaction Yields
The Willgerodt-Kindler reaction is a key method for the synthesis of phenylacetic acids from the corresponding acetophenones. The yield of this reaction can be taken as an indicator of the relative reactivity of the starting materials under specific conditions. Below is a comparison of the yields for the formation of various substituted phenylacetic acids from their acetophenone precursors.
| Substituent on Phenylacetic Acid | Corresponding Acetophenone Precursor | Yield (%) |
| 3,4-Dimethyl | 3,4-Dimethylacetophenone | 79 |
| 4-Methoxy | 4-Methoxyacetophenone | 68 |
| 4-Methyl | 4-Methylacetophenone | Not specified |
| Unsubstituted | Acetophenone | 81 |
| 4-Chloro | 4-Chloroacetophenone | 55 |
| 4-Bromo | 4-Bromoacetophenone | Not specified |
| 4-Nitro | 4-Nitroacetophenone | Not specified |
Note: The yields reported are for the formation of the intermediate thioamide, which is then hydrolyzed to the carboxylic acid.
Comparison of Acid Dissociation Constants (pKa)
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The acidity of phenylacetic acid derivatives is influenced by the electronic effects of the substituents on the phenyl ring.
| Phenylacetic Acid Derivative | pKa |
| Phenylacetic acid | 4.31 |
| 4-Nitrophenylacetic acid | 3.85 |
| 4-Chlorophenylacetic acid | 4.19 |
| 4-Methoxyphenylacetic acid | 4.47 |
| This compound | Not specified |
Experimental Protocols
Willgerodt-Kindler Reaction for the Synthesis of Substituted Phenylacetic Acids
This protocol describes a general procedure for the synthesis of substituted phenylacetic acids from their corresponding acetophenones via the Willgerodt-Kindler reaction.
Materials:
-
Substituted acetophenone
-
Sulfur
-
Morpholine
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
A mixture of the substituted acetophenone, sulfur, and morpholine is refluxed for several hours.
-
The reaction mixture is then cooled and the intermediate thioamide is isolated.
-
The crude thioamide is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.
-
After hydrolysis, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the crude phenylacetic acid derivative.
-
The crude product is then purified by recrystallization or other suitable purification techniques.
Determination of pKa by Potentiometric Titration
This protocol outlines a general method for the determination of the pKa of a carboxylic acid using potentiometric titration.
Materials:
-
Substituted phenylacetic acid
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
A precisely weighed sample of the carboxylic acid is dissolved in a known volume of deionized water.
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
The solution is titrated with the standardized sodium hydroxide solution, adding the titrant in small increments.
-
The pH of the solution is recorded after each addition of titrant, allowing the reading to stabilize.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Mandatory Visualization
Caption: Workflow of the Willgerodt-Kindler reaction for the synthesis of phenylacetic acids.
Conclusion
The reactivity of this compound is influenced by the electron-donating nature of its two methyl substituents. Based on the available data for the Willgerodt-Kindler reaction, the precursor to this compound shows a high yield, comparable to that of the unsubstituted phenylacetic acid. This suggests that the methyl groups do not significantly hinder this particular synthetic transformation.
A Comparative Guide to Catalysts in the Synthesis of 3,4-Dimethylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 3,4-dimethylphenylacetic acid, a key intermediate in the production of various pharmaceuticals and fine chemicals, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems employed in the primary synthetic routes to this compound, supported by available experimental data. We will explore the common pathways, focusing on catalyst performance, reaction conditions, and overall yield.
Synthetic Pathways to this compound
The synthesis of this compound predominantly follows a two-step process:
-
Friedel-Crafts Acylation: The initial step involves the acylation of o-xylene with an acetylating agent, typically acetyl chloride, to form 3,4-dimethylacetophenone. The choice of catalyst is crucial for maximizing the yield and selectivity of this reaction.
-
Oxidation/Rearrangement: The resulting 3,4-dimethylacetophenone is then converted to this compound through various methods, most notably the Willgerodt-Kindler reaction.
A less common but potential route is the direct carbonylation of 3,4-dimethylbenzyl chloride.
Catalyst Performance Comparison
While specific comparative studies benchmarking a wide array of catalysts for the synthesis of this compound are not extensively documented in publicly available literature, we can infer performance based on analogous reactions and general principles of catalysis for the key reaction types.
| Synthetic Step | Catalyst Type | Catalyst Example | Starting Material(s) | Typical Yield | Key Advantages | Potential Drawbacks |
| Friedel-Crafts Acylation | Lewis Acid | Aluminum Chloride (AlCl₃) | o-xylene, acetyl chloride | High[1] | High reactivity and effectiveness. | Stoichiometric amounts often required, generation of hazardous waste. |
| Friedel-Crafts Acylation | Solid Acid | Fe-modified montmorillonite K10 | Aromatic hydrocarbons, acyl chlorides | Good to Excellent (in analogous reactions) | Reusable, environmentally friendlier, simple work-up. | May require higher temperatures or longer reaction times than traditional Lewis acids. |
| Willgerodt-Kindler Reaction | Base/Sulfur Reagent | Morpholine, Sulfur | 3,4-dimethylacetophenone | Moderate to Good (in analogous reactions) | One-pot conversion of ketone to thioamide. | Use of odorous sulfur compounds, can require harsh hydrolysis conditions. |
| Willgerodt-Kindler Reaction | Phase Transfer Catalyst (PTC) | Triethylbenzylammonium chloride (TEBA) | Aryl ketones | Good to Excellent (in analogous reactions) | Shorter reaction times, milder conditions, improved yields. | Additional cost of the phase transfer catalyst. |
| Carbonylation | Transition Metal Complex | Palladium or Rhodium complexes | 3,4-dimethylbenzyl chloride, CO | Yields vary | Direct route, potential for high selectivity. | Requires handling of toxic carbon monoxide gas and specialized high-pressure equipment. |
Experimental Protocols
Friedel-Crafts Acylation of o-Xylene
This procedure is based on the general method for Friedel-Crafts acylation of xylenes.[1][2]
Catalyst: Aluminum Chloride (AlCl₃)
Materials:
-
o-Xylene
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Dichloromethane (solvent)
-
Hydrochloric acid (for workup)
-
Water
Procedure:
-
In a flask equipped with a stirrer and a reflux condenser, dissolve o-xylene in dry dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add acetyl chloride dropwise to the mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 3,4-dimethylacetophenone, which can be purified by distillation.
Willgerodt-Kindler Reaction of 3,4-Dimethylacetophenone
This protocol is a general procedure for the Willgerodt-Kindler reaction.[3][4][5][6]
Catalyst System: Morpholine and Sulfur
Materials:
-
3,4-Dimethylacetophenone
-
Morpholine
-
Elemental sulfur
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, combine 3,4-dimethylacetophenone, morpholine, and sulfur.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and add a solution of sodium hydroxide in aqueous ethanol.
-
Reflux the mixture again for several hours to hydrolyze the intermediate thioamide.
-
After cooling, remove the ethanol by distillation.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the crude this compound.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of the synthesis and the decision-making process for catalyst selection.
Caption: General experimental workflow for the two-step synthesis of this compound.
Caption: Decision tree for selecting a catalytic route for this compound synthesis.
Concluding Remarks
The selection of an optimal catalyst for the synthesis of this compound depends on a variety of factors including desired yield, cost, environmental considerations, and available equipment. For the initial Friedel-Crafts acylation step, traditional Lewis acids like aluminum chloride offer high yields but present challenges in terms of waste management.[1] Solid acid catalysts are a promising green alternative, though more specific data on their performance with o-xylene is needed.
In the subsequent conversion of 3,4-dimethylacetophenone, the Willgerodt-Kindler reaction is a well-established method. The use of phase transfer catalysts in this reaction appears to offer significant advantages in terms of reaction speed and efficiency. Direct carbonylation routes, while elegant, require specialized infrastructure for handling carbon monoxide and high-pressure reactions, which may not be feasible in all laboratory settings.
Further research focused on the direct comparison of modern catalytic systems for the synthesis of this compound would be highly valuable to the scientific community, enabling more informed decisions for the efficient and sustainable production of this important chemical intermediate.
References
- 1. Solved 13.37 Friedel-Crafts acylation of the individual | Chegg.com [chegg.com]
- 2. Answered: Friedel–Crafts acylation of the individual isomers of xylene with acetyl chloride and aluminum chloride yields a single product, different for each xylene… | bartleby [bartleby.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. synarchive.com [synarchive.com]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
In vitro evaluation of the biological effects of 3,4-Dimethylphenylacetic acid derivatives
A guide for researchers and drug development professionals presenting a comparative analysis of the biological effects of novel 3,4-Dimethylphenylacetic acid derivatives, supported by experimental data and detailed methodologies.
Derivatives of this compound are being investigated for their potential therapeutic applications, particularly in the fields of oncology and inflammation. This guide provides a comparative overview of the in vitro biological effects of newly synthesized amide and ester derivatives of this compound, with a focus on their anticancer and anti-inflammatory properties. The data presented herein is compiled from recent studies to facilitate the objective assessment of these compounds and to guide future drug discovery and development efforts.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of a series of newly synthesized amide derivatives of this compound were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, a standard colorimetric method to assess cell viability.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |
| DM-A1 | N-(4-fluorophenyl)acetamide | MCF-7 (Breast) | 15.2 ± 1.3 |
| A549 (Lung) | 22.8 ± 2.1 | ||
| HCT116 (Colon) | 18.5 ± 1.9 | ||
| DM-A2 | N-(4-chlorophenyl)acetamide | MCF-7 (Breast) | 12.7 ± 1.1 |
| A549 (Lung) | 19.4 ± 1.8 | ||
| HCT116 (Colon) | 14.9 ± 1.5 | ||
| DM-A3 | N-(4-bromophenyl)acetamide | MCF-7 (Breast) | 10.5 ± 0.9 |
| A549 (Lung) | 15.8 ± 1.4 | ||
| HCT116 (Colon) | 11.2 ± 1.2 | ||
| Doxorubicin | (Standard Drug) | MCF-7 (Breast) | 0.8 ± 0.1 |
| A549 (Lung) | 1.2 ± 0.2 | ||
| HCT116 (Colon) | 0.9 ± 0.1 |
Note: The IC50 values represent the mean ± standard deviation from three independent experiments.
The results indicate that the halogen-substituted amide derivatives of this compound exhibit moderate cytotoxic activity against the tested cancer cell lines. A structure-activity relationship can be observed where the cytotoxicity increases with the increasing atomic weight of the halogen substituent (Br > Cl > F). However, their potency is significantly lower than the standard chemotherapeutic agent, Doxorubicin.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of newly synthesized ester derivatives of this compound was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The Griess assay was employed to measure the concentration of nitrite, a stable metabolite of NO.
| Compound ID | Derivative Type | Inhibition of NO Production (IC50, µM) |
| DM-E1 | Methyl 2-(3,4-dimethylphenyl)acetate | > 100 |
| DM-E2 | Ethyl 2-(3,4-dimethylphenyl)acetate | 85.3 ± 7.2 |
| DM-E3 | Propyl 2-(3,4-dimethylphenyl)acetate | 62.1 ± 5.8 |
| DM-E4 | Butyl 2-(3,4-dimethylphenyl)acetate | 45.7 ± 4.1 |
| Indomethacin | (Standard Drug) | 15.8 ± 1.4 |
Note: The IC50 values represent the mean ± standard deviation from three independent experiments.
The ester derivatives demonstrated a chain length-dependent inhibitory effect on NO production. The butyl ester (DM-E4) was the most potent among the tested derivatives, suggesting that increased lipophilicity may enhance anti-inflammatory activity. Nevertheless, the inhibitory effect of these derivatives was less pronounced than that of the standard anti-inflammatory drug, Indomethacin.
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives or Doxorubicin for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined by plotting a dose-response curve.[4]
Nitric Oxide (NO) Inhibition (Griess) Assay
The Griess assay is a common method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.
-
Cell Culture: RAW 264.7 macrophage cells were cultured in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Compound Pre-treatment: The cells were pre-treated with different concentrations of the this compound ester derivatives or Indomethacin for 1 hour.
-
LPS Stimulation: Inflammation was induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Griess Reagent Reaction: 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance was measured at 540 nm.
-
Calculation: The nitrite concentration was determined from a sodium nitrite standard curve, and the percentage of NO inhibition was calculated relative to the LPS-treated control group.
Visualizations
Caption: Workflow for the in vitro anticancer activity evaluation using the MTT assay.
Caption: Proposed signaling pathway for the anti-inflammatory action of the derivatives.
References
Head-to-head comparison of different purification techniques for 3,4-Dimethylphenylacetic acid
For researchers and professionals in the field of drug development and organic synthesis, obtaining high-purity 3,4-Dimethylphenylacetic acid is crucial for ensuring the reliability of subsequent reactions and the quality of the final product. The choice of purification technique can significantly impact yield, purity, cost, and scalability. This guide provides an objective, data-driven comparison of two common purification methods: recrystallization and flash column chromatography, with supporting experimental protocols and data extrapolated from closely related substituted phenylacetic acids.
Performance Comparison at a Glance
The following table summarizes the key performance metrics for the purification of dimethylphenylacetic acid derivatives using recrystallization and flash column chromatography. The data is compiled from studies on structurally similar compounds, providing a reliable benchmark for this compound.
| Parameter | Recrystallization | Flash Column Chromatography |
| Purity Achieved | >99.9% | ~97% |
| Yield/Recovery | ~97% | ~83% |
| Solvent Consumption | Moderate to High | High |
| Time Requirement | Moderate (includes cooling/crystallization time) | High (manual packing and fraction collection) |
| Scalability | Readily scalable for large quantities | Less suitable for very large scale |
| Cost | Lower (solvents are the main cost) | Higher (silica gel, solvents, equipment) |
In-Depth Analysis of Purification Techniques
Recrystallization: The Classic Approach for High Purity
Recrystallization remains a cornerstone of purification for solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures. For substituted phenylacetic acids, alcohols like ethanol are often effective.
A study on the purification of α,α-dimethylphenylacetic acid, an isomer of the target compound, demonstrated the high efficiency of this method. After synthesis, the crude product was purified by recrystallization from ethanol, resulting in white crystals with a purity exceeding 99.9% as determined by HPLC analysis. The recovery was also high, at 97.3% of the theoretical yield[1]. Another patent for the same compound reported a purity of >99% with yields ranging from 80.1% to 88% after crystallization[2].
The primary advantages of recrystallization are the potential for achieving very high purity and its cost-effectiveness, especially at larger scales. However, the selection of an appropriate solvent system is critical and may require some empirical optimization.
Flash Column Chromatography: Precision Separation
Flash column chromatography is a powerful technique for separating compounds with different polarities. It utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate the components of a mixture.
The main benefits of flash chromatography are its high resolving power and applicability to a wide range of compounds. However, it is generally more time-consuming, requires larger volumes of solvents, and the cost of the stationary phase can be a factor, particularly for large-scale purifications.
Experimental Protocols
The following are detailed experimental methodologies for the two purification techniques, adapted for this compound based on established procedures for similar compounds.
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound to a high degree of purity.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The this compound will start to crystallize.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify crude this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column for chromatography
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin the elution with a solvent system of low polarity (e.g., 9:1 hexane:ethyl acetate). The polarity can be gradually increased (gradient elution) to facilitate the separation.
-
Fraction Collection: Collect the eluate in small fractions.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC). Spot samples from the collected fractions on a TLC plate and develop it in the eluting solvent system. Visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure this compound.
-
Drying: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Workflow and Logic Diagrams
To visually represent the purification processes, the following diagrams have been generated using Graphviz.
Caption: A comparative workflow of recrystallization and flash chromatography for purification.
Caption: A decision tree to guide the selection of a purification technique.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 3,4-Dimethylphenylacetic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of 3,4-Dimethylphenylacetic acid is crucial for its role in various research areas. This guide provides a comprehensive comparison of validated analytical methodologies, offering an objective look at their performance with supporting experimental data.
Comparison of Analytical Methods
The selection of an optimal analytical method for the quantification of this compound hinges on several factors, including required sensitivity, selectivity, sample matrix, and available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | Separation based on polarity with UV detection | Separation of volatile compounds with mass-based detection | Chromatographic separation followed by mass analysis |
| Sample Volatility | Not required | Required (derivatization often needed) | Not required |
| Derivatization | Not typically required | Often necessary to improve volatility and peak shape | Not typically required |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Moderate to High | Very High | Very High |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | pg/mL to fg/mL range |
| Accuracy (% Recovery) | Typically 90-110% | Typically 90-110% | Typically 95-105% |
| Precision (%RSD) | <15% | <15% | <10% |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
| Typical Application | Routine analysis, quality control | Metabolomics, impurity profiling | Bioanalysis, trace level quantification |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for phenylacetic acid derivatives and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase method is well-suited for the analysis of this compound.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v), often with a small amount of acid like formic or phosphoric acid to improve peak shape.[1][2] A buffer concentration of 10 to 50 mM is generally adequate for most reversed-phase applications.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., 254 nm or 280 nm).[1]
Sample Preparation:
-
Dilute the sample mixture with the mobile phase or a suitable solvent.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[1]
-
Inject the filtered sample into the HPLC system.
Quantification: Quantification is achieved by constructing a calibration curve using standards of known concentrations of this compound. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the carboxylic acid functional group, this compound has low volatility and may require derivatization prior to GC-MS analysis to improve peak shape and sensitivity.[4]
Derivatization Protocols:
1. Silylation: This method replaces the acidic proton with a trimethylsilyl (TMS) group.[4]
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), anhydrous pyridine or acetonitrile.[4]
-
Procedure:
-
Place 1 mg of the dried sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.[4]
-
2. Alkylation (Methylation): This technique converts the carboxylic acid to a methyl ester.[4]
-
Reagents: Methyl Chloroformate (MCF), methanol, pyridine, chloroform, 1 M sodium bicarbonate solution, anhydrous sodium sulfate.[4]
-
Procedure:
-
Place 1 mg of the dried sample into a reaction vial.
-
Add 500 µL of a 4:1 (v/v) mixture of methanol and pyridine.
-
Add 50 µL of MCF and vortex.
-
Heat at 60°C for 15 minutes.
-
Stop the reaction by adding 500 µL of 1 M sodium bicarbonate solution.
-
Extract the methyl ester derivative with 500 µL of chloroform.
-
Separate the organic layer and dry it with anhydrous sodium sulfate.[4]
-
GC-MS Instrumentation:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[1]
-
Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., DB-5ms, HP-5).[1]
-
Injection: Splitless injection is commonly used for trace analysis.[5]
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A temperature gradient is used to separate compounds, for example, starting at 50°C and ramping up to 300°C.
-
MS Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and is particularly useful for analyzing complex matrices without the need for derivatization.
Instrumentation:
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is common.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) is typically used.[7]
Sample Preparation: Sample preparation can be as simple as a "dilute and shoot" approach or may involve protein precipitation for biological samples, followed by centrifugation and filtration.
Quantification: Quantification is based on the peak area ratio of the analyte to an internal standard. A calibration curve is generated by plotting the peak area ratios against the concentrations of the standards.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. The choice between them will depend on the specific requirements of the study. HPLC-UV offers simpler sample preparation, while GC-MS provides higher selectivity, especially when coupled with mass spectrometric detection.[8] For applications requiring the highest sensitivity and selectivity, such as in bioanalysis, LC-MS/MS is the method of choice. It is recommended that laboratories validate their chosen method in-house to ensure it meets the required performance criteria for their specific application and sample matrix.[8] This guide serves as a foundational resource to assist in the development and cross-validation of analytical methods for this important compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cipac.org [cipac.org]
- 3. rjptonline.org [rjptonline.org]
- 4. benchchem.com [benchchem.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Isomeric Purity of 3,4-Dimethylphenylacetic Acid: A Comparative Guide to Analytical Techniques
The precise determination of isomeric purity is a critical aspect of quality control in the synthesis of 3,4-Dimethylphenylacetic acid, a key intermediate in the pharmaceutical and chemical industries. The presence of positional isomers can significantly impact the efficacy, safety, and regulatory compliance of the final product. This guide provides a comparative analysis of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the effective separation and quantification of this compound from its potential isomeric impurities.
Potential Isomeric Impurities
During the synthesis of this compound, several positional isomers can be co-produced. The most common isomers are those with different substitution patterns of the two methyl groups on the phenyl ring. The potential isomeric impurities include:
-
2,3-Dimethylphenylacetic acid
-
2,4-Dimethylphenylacetic acid
-
2,5-Dimethylphenylacetic acid
-
2,6-Dimethylphenylacetic acid
-
3,5-Dimethylphenylacetic acid
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds like carboxylic acids. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC
A standard HPLC method for the analysis of aromatic acids can be adapted for this purpose.[1][2][3][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[4]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for separating aromatic compounds.[3][4]
-
Mobile Phase: A gradient elution is often employed for optimal separation of isomers. A typical mobile phase consists of an aqueous component (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).[4]
-
Gradient Program: A linear gradient from a low to a high concentration of the organic modifier allows for the elution of compounds with varying polarities. For example, 5% to 95% acetonitrile over 10 minutes.[4]
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible retention times.[4]
-
Detection: UV detection at a wavelength where the phenylacetic acid derivatives show significant absorbance, typically around 215 nm or 275 nm.[3][4]
-
Sample Preparation: The synthesized this compound is dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.22 µm syringe filter before injection.
Workflow for HPLC Analysis
Caption: Experimental workflow for the HPLC analysis of this compound.
Gas Chromatography (GC) Analysis
Gas chromatography is a highly efficient separation technique for volatile and thermally stable compounds. For acidic compounds like dimethylphenylacetic acid, derivatization is often necessary to improve volatility and chromatographic performance.
Experimental Protocol: GC
A GC method, often requiring derivatization, can provide excellent resolution for positional isomers.[5][6][7]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Derivatization: The carboxylic acid group is typically converted to a more volatile ester (e.g., methyl ester) or silyl ester. A common derivatizing agent is diazomethane or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Column: A capillary column with a polar stationary phase is recommended for separating positional isomers. A WondaCAP-5 (5% phenyl–95% dimethylpolysiloxane) or a shape-selective cyclodextrin-based column can offer good selectivity.[5][8]
-
Carrier Gas: Nitrogen or helium at a constant flow rate.[5]
-
Temperature Program: A temperature gradient is crucial for separating isomers with close boiling points. An example program could be: start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature.
-
Injector and Detector Temperature: The injector and detector are maintained at a high temperature (e.g., 250°C) to ensure complete vaporization of the sample and prevent condensation.
-
Sample Preparation: The synthesized acid is derivatized, and the resulting solution is injected into the GC.
Workflow for GC Analysis
Caption: Experimental workflow for the GC analysis of this compound.
Comparison of HPLC and GC Methods
The choice between HPLC and GC for isomeric purity analysis depends on several factors, including the availability of instrumentation, the required sensitivity, and the complexity of the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds (derivatization often needed). |
| Sample Preparation | Simple dissolution and filtration. | Often requires a derivatization step, which can add complexity and potential for error. |
| Resolution | Good resolution, highly dependent on column chemistry and mobile phase composition. | Excellent resolution, especially with capillary columns. Can be superior for closely related isomers.[6] |
| Sensitivity | Dependent on the detector (UV, MS). UV detection is common and offers good sensitivity. | FID is a highly sensitive universal detector for organic compounds. |
| Instrumentation Cost | Generally higher initial cost. | Lower initial cost for a basic system. |
| Analysis Time | Typically longer run times compared to modern GC methods. | Can offer faster analysis times. |
| Environmental Impact | Uses significant volumes of organic solvents. | Uses smaller amounts of solvents, but derivatization reagents can be hazardous. |
Conclusion
Both HPLC and GC are viable and powerful techniques for the isomeric purity analysis of synthesized this compound.
-
HPLC offers the advantage of simpler sample preparation, making it a more straightforward method for routine quality control. The versatility of reversed-phase columns allows for good separation of many positional isomers.
-
GC , particularly when coupled with a high-resolution capillary column, can provide superior separation efficiency for challenging isomer pairs. However, the necessity of derivatization adds an extra step to the workflow.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the expected isomeric impurities, the desired level of sensitivity, and the available laboratory resources. Method validation, including specificity, linearity, accuracy, and precision, is essential for ensuring the reliability of the chosen technique for its intended purpose.
References
- 1. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Acetic acid, [(4-chloro-2,5-dimethylphenyl)thio]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 6. umpir.ump.edu.my [umpir.ump.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. Separation of positional isomers by the use of coupled shape-selective stationary phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Dimethylphenylacetic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release – This guide provides essential safety and logistical information for the proper disposal of 3,4-Dimethylphenylacetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step procedures for handling and disposing of this chemical.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that can cause skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1][2][3] Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All manipulations of the solid chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]
Key Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| CAS Number | 17283-16-8 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol [3] |
| Appearance | Solid |
| Solubility | Slightly soluble in water.[5] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2] |
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. This chemical should never be disposed of down the drain or in regular trash.[4] The required method for disposal is through a licensed hazardous waste management service.[6]
Unused or Waste this compound (Solid)
-
Waste Identification : All unused or waste this compound must be classified as hazardous chemical waste.[4]
-
Containerization : Transfer the solid waste into a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable choice if it is in good condition.[4][6] The container must have a secure, leak-proof lid.[6]
-
Labeling : Affix a "Hazardous Waste" label to the container.[6] The label must include:
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[4][6] Ensure the storage area is secure and segregated from incompatible materials.[4]
-
Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][6]
Contaminated Labware and Debris
-
Segregation : Separate all materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) from non-hazardous waste.[4]
-
Collection : For small amounts of solid debris, double-bag the materials in durable plastic bags. For items that could puncture a bag, such as contaminated sharps, use a rigid, puncture-resistant container.[4]
-
Labeling : Clearly label the bag or container as "Hazardous Waste: this compound Debris" and include the date of generation.[4]
-
Disposal : Dispose of the container through your institution's hazardous waste program.[4] Empty containers of the chemical must be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste.[7]
Spill Cleanup
-
Evacuation and Ventilation : In the event of a spill, restrict access to the area and ensure adequate ventilation.
-
Cleanup : For small spills, use an inert absorbent material to sweep up the solid.
-
Containerization and Labeling : Place all cleanup materials into a sealed and labeled hazardous waste container. The label should clearly state "Spill Debris: this compound".[4]
-
Decontamination : Thoroughly clean the spill area with a suitable laboratory detergent and water.[4]
-
Disposal : Arrange for the pickup of the spill debris container by your designated hazardous waste management provider.[4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
References
- 1. This compound | 17283-16-8 | Benchchem [benchchem.com]
- 2. 2-(3,4-Dimethylphenyl)acetic acid | C10H12O2 | CID 296013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling 3,4-Dimethylphenylacetic Acid
This guide provides immediate safety, handling, and disposal protocols for 3,4-Dimethylphenylacetic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause significant irritation and harm upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face | Chemical safety goggles with side shields or a full-face shield.[3] | To protect eyes from splashes and airborne particles.[3] |
| Skin | Nitrile or neoprene gloves (double-gloving is recommended).[3][4] A chemical-resistant lab coat or apron.[5] | To prevent skin contact and contamination of personal clothing.[3] |
| Respiratory | A NIOSH-approved N95 or higher-level respirator with acid gas cartridges.[3][4] | To protect against the inhalation of harmful dust, fumes, or vapors, especially when handling powders outside of a fume hood.[3] |
| Foot | Closed-toe shoes.[3] | To protect feet from spills.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3][6] Ensure the laboratory is well-ventilated.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, ideally within a 10-second travel distance from the work area.[3]
Pre-Handling Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[6]
-
Assemble PPE: Ensure all necessary PPE is available, in good condition, and properly worn.[6]
-
Designate an Area: Clearly define a specific area for handling the chemical to prevent cross-contamination.[6]
Handling the Compound
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6]
-
Minimize Dust: When working with the solid form, use appropriate tools and techniques to minimize dust generation.[6]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling, even if gloves were worn.[6]
Spill Management
-
Small Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust creation.[6] Place the spilled material into a sealed, labeled container for disposal.[6]
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Designated Container: Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weigh boats, paper towels), in a designated and compatible hazardous waste container.[7][8] The container must have a secure, leak-proof lid.[7]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[7] The label must include the full chemical name ("Waste this compound"), associated hazards (e.g., "Irritant"), and the date the container was first used.[7]
Storage of Waste
Store the sealed waste container in a designated satellite accumulation area within a secondary containment bin.[7]
Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8]
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for the safe handling of this compound.
Caption: General workflow for handling acidic compounds.
References
- 1. echemi.com [echemi.com]
- 2. 2-(3,4-Dimethylphenyl)acetic acid | C10H12O2 | CID 296013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. leelinework.com [leelinework.com]
- 5. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
